molecular formula C7H10ClN3 B1346389 2-Chloro-6-propylaminopyrazine CAS No. 951884-52-9

2-Chloro-6-propylaminopyrazine

Cat. No.: B1346389
CAS No.: 951884-52-9
M. Wt: 171.63 g/mol
InChI Key: FTDDBUCCKNVIJZ-UHFFFAOYSA-N
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Description

2-Chloro-6-propylaminopyrazine is a useful research compound. Its molecular formula is C7H10ClN3 and its molecular weight is 171.63 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-chloro-N-propylpyrazin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10ClN3/c1-2-3-10-7-5-9-4-6(8)11-7/h4-5H,2-3H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTDDBUCCKNVIJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC1=CN=CC(=N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70650091
Record name 6-Chloro-N-propylpyrazin-2-amine
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URL https://comptox.epa.gov/dashboard/DTXSID70650091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

951884-52-9
Record name 6-Chloro-N-propylpyrazin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70650091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Spectroscopic Profile of 2-Chloro-6-propylaminopyrazine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of the expected spectroscopic characteristics of 2-Chloro-6-propylaminopyrazine. Due to the limited availability of direct experimental data for this specific compound in public-domain databases, this document leverages data from structurally analogous pyrazine derivatives to predict its spectroscopic profile. Detailed experimental protocols for acquiring such data are also presented, along with a conceptual workflow for its synthesis and characterization.

Introduction to this compound

This compound is a substituted pyrazine derivative. The pyrazine ring is a core structure in many biologically active compounds, and the specific substituents—a chlorine atom and a propylamino group—are expected to modulate its physicochemical and pharmacological properties. Understanding the spectroscopic signature of this molecule is paramount for its unambiguous identification, purity assessment, and for elucidating its role in various chemical and biological systems.

Below is the chemical structure of this compound:

Caption: Chemical structure of this compound.

Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for this compound. These predictions are based on the analysis of similar compounds, including 2-chloropyrazine, 2-aminopyrazine, and other N-alkylated aminopyrazines.

¹H NMR Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data

ProtonsPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
Pyrazine-H (H3)7.5 - 7.7Singlet-
Pyrazine-H (H5)7.8 - 8.0Singlet-
N-H5.0 - 6.0Broad Singlet-
α-CH₂3.2 - 3.4Quartet~7
β-CH₂1.5 - 1.7Sextet~7
γ-CH₃0.9 - 1.1Triplet~7
Solvent: CDCl₃

The two protons on the pyrazine ring are expected to appear as singlets due to the lack of adjacent protons. The propyl group should exhibit a classic triplet-sextet-quartet pattern, with the α-CH₂ protons being the most deshielded due to their proximity to the nitrogen atom. The N-H proton is expected to be a broad singlet, and its chemical shift can be highly dependent on concentration and solvent.

¹³C NMR Spectroscopy

Table 2: Predicted ¹³C NMR Spectroscopic Data

Carbon AtomPredicted Chemical Shift (δ, ppm)
C2 (C-Cl)152 - 156
C3125 - 129
C5135 - 139
C6 (C-N)158 - 162
α-CH₂45 - 49
β-CH₂22 - 26
γ-CH₃10 - 14
Solvent: CDCl₃

The carbon atoms of the pyrazine ring are expected to resonate in the aromatic region, with C2 and C6 being the most deshielded due to the electronegative chlorine and nitrogen substituents, respectively. The propyl group carbons will appear in the aliphatic region.

Mass Spectrometry

Table 3: Predicted Mass Spectrometry Data

IonPredicted m/zNotes
[M]⁺171/173Molecular ion peak with characteristic 3:1 isotopic pattern for chlorine.
[M-CH₂CH₃]⁺142/144Loss of an ethyl group.
[M-Cl]⁺136Loss of a chlorine atom.

The mass spectrum should show a clear molecular ion peak with the characteristic isotopic signature of a chlorine-containing compound. Common fragmentation pathways would involve the loss of the propyl chain fragments and the chlorine atom.

Infrared (IR) Spectroscopy

Table 4: Predicted IR Spectroscopy Data

Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
N-H Stretch3300 - 3500Medium
C-H Stretch (Aromatic)3000 - 3100Medium
C-H Stretch (Aliphatic)2850 - 3000Strong
C=N Stretch (Pyrazine)1550 - 1600Strong
C-N Stretch1200 - 1350Medium
C-Cl Stretch600 - 800Strong

The IR spectrum is expected to show characteristic peaks for the N-H bond, aromatic and aliphatic C-H bonds, the C=N bonds of the pyrazine ring, and the C-Cl bond.

Experimental Protocols

The following are detailed, step-by-step methodologies for acquiring the spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra to confirm the proton and carbon framework of the molecule.

Procedure:

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃).[1]

  • ¹H NMR Acquisition:

    • Acquire a proton spectrum with a spectral width of approximately 16 ppm.[1]

    • Use a pulse angle of 30-45 degrees and a relaxation delay of 1-2 seconds.[1]

    • Accumulate at least 16 scans to ensure a good signal-to-noise ratio.[1]

  • ¹³C NMR Acquisition:

    • Acquire a carbon spectrum with a spectral width of approximately 220 ppm.[1]

    • Use a proton-decoupled pulse sequence to simplify the spectrum to singlets for each unique carbon.[1][2]

    • Employ a sufficient number of scans (typically >1024) to achieve an adequate signal-to-noise ratio due to the low natural abundance of ¹³C.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Procedure:

  • Sample Introduction: Introduce a dilute solution of the compound in a suitable volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer, typically via direct infusion or after separation by liquid chromatography.

  • Ionization: Utilize a soft ionization technique such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) to generate the molecular ion with minimal fragmentation.

  • Data Acquisition: Acquire the mass spectrum in positive ion mode over a mass range that includes the expected molecular weight (e.g., m/z 50-500).

  • Data Analysis: Analyze the spectrum to identify the molecular ion peak and major fragment ions. The isotopic pattern for chlorine (³⁵Cl and ³⁷Cl) should be clearly visible.[1]

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Procedure:

  • Sample Preparation: Prepare the sample as a thin film on a salt plate (e.g., NaCl or KBr) by dissolving a small amount in a volatile solvent and allowing the solvent to evaporate. Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Conceptual Synthesis and Characterization Workflow

A plausible synthetic route to this compound would involve the nucleophilic substitution of a chlorine atom from 2,6-dichloropyrazine with propylamine.

Synthesis and Characterization Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Spectroscopic Characterization 2,6-Dichloropyrazine 2,6-Dichloropyrazine Nucleophilic Substitution\n(Propylamine, Base) Nucleophilic Substitution (Propylamine, Base) 2,6-Dichloropyrazine->Nucleophilic Substitution\n(Propylamine, Base) Crude Product Crude Product Nucleophilic Substitution\n(Propylamine, Base)->Crude Product Column Chromatography Column Chromatography Crude Product->Column Chromatography Pure this compound Pure this compound Column Chromatography->Pure this compound NMR (¹H, ¹³C) NMR (¹H, ¹³C) Pure this compound->NMR (¹H, ¹³C) Mass Spectrometry Mass Spectrometry Pure this compound->Mass Spectrometry IR Spectroscopy IR Spectroscopy Pure this compound->IR Spectroscopy

Caption: A conceptual workflow for the synthesis and spectroscopic characterization of this compound.

The synthesis of 2,6-dichloropyrazine can be achieved through the chlorination of 2-chloropyrazine.[3][4] The subsequent reaction with propylamine would likely require a base to neutralize the HCl byproduct. Following the reaction, purification by column chromatography would yield the pure product, which would then be subjected to the spectroscopic analyses outlined above to confirm its identity and purity.

Conclusion

This technical guide provides a predictive spectroscopic profile of this compound and detailed protocols for its experimental determination. While the provided data is based on extrapolation from analogous compounds, it serves as a robust starting point for researchers working with this molecule. The experimental methodologies are standard and widely applicable for the characterization of novel organic compounds.

References

  • ResearchGate. Experimental 13 C NMR spectrum of 2-Cl-6-MA. [Link]

  • PubChem. 2-Chloro-6-(1-piperazinyl)pyrazine. [Link]

  • SpectraBase. 2-Chloro-4-ethylamino-6-isopropylamino-s-triazine. [Link]

  • PubChem. 2-Chloro-6-(3-chlorophenyl)pyrazine. [Link]

  • Google Patents.
  • NIST WebBook. 2,6-Dichloropyrazine. [Link]

  • Chemistry LibreTexts. 13C-NMR Spectroscopy. [Link]

  • Google Patents. CN103288763A - Industrial production method of 2,6-dichloropyrazine.
  • Chemistry LibreTexts. 5.7: 13C-NMR Spectroscopy. [Link]

Sources

An In-Depth Technical Guide to 2-Chloro-6-propylaminopyrazine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling 2-Chloro-6-propylaminopyrazine

This compound, identified by the CAS number 951884-52-9 , is a substituted pyrazine derivative of significant interest within the sphere of medicinal chemistry and drug discovery.[1][2] Its structural architecture, featuring a pyrazine core with chloro and propylamino substituents, renders it a valuable scaffold for the synthesis of novel bioactive molecules. The pyrazine ring system is a well-established pharmacophore found in numerous clinically approved drugs and investigational compounds, recognized for its ability to modulate a wide array of biological targets. This guide provides a comprehensive technical overview of this compound, encompassing its chemical and physical properties, synthesis and purification methodologies, analytical characterization, potential applications in drug development, and essential safety protocols.

Physicochemical Properties: A Quantitative Overview

A thorough understanding of the physicochemical properties of this compound is fundamental for its effective application in research and development. These parameters influence its reactivity, solubility, and pharmacokinetic profile.

PropertyValueSource
CAS Number 951884-52-9[1][2]
Molecular Formula C₇H₁₀ClN₃[1]
Molecular Weight 171.63 g/mol [1]
Predicted Boiling Point 278.1 ± 35.0 °C[1]
Predicted Density 1.223 ± 0.06 g/cm³[1]
Predicted pKa 1.26 ± 0.25[1]
Appearance Solid (form may vary)General knowledge
Solubility Expected to be soluble in organic solvents such as methanol, ethanol, and dichloromethane. Solubility in aqueous solutions is likely to be pH-dependent.Inferred from related compounds

Synthesis and Purification: A Step-by-Step Approach

The synthesis of this compound is most commonly achieved through a nucleophilic aromatic substitution (SNAr) reaction. This involves the reaction of a dichloropyrazine precursor with propylamine. The electron-withdrawing nature of the pyrazine ring facilitates the displacement of a chlorine atom by the amine nucleophile.

Diagram: Synthesis Pathway of this compound

Synthesis_Pathway 2,6-Dichloropyrazine 2,6-Dichloropyrazine Reaction Reaction 2,6-Dichloropyrazine->Reaction Propylamine Propylamine Propylamine->Reaction This compound This compound Reaction->this compound Nucleophilic Aromatic Substitution (SNAr)

Caption: Synthesis of this compound via SNAr.

Experimental Protocol: Synthesis

This protocol describes a general procedure for the synthesis of this compound. Optimization of reaction conditions may be necessary to achieve higher yields and purity.

Materials:

  • 2,6-Dichloropyrazine

  • Propylamine

  • Anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran)

  • Base (e.g., Triethylamine, Diisopropylethylamine)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Inert atmosphere (Nitrogen or Argon)

  • Standard laboratory glassware for workup and purification

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere, dissolve 2,6-dichloropyrazine (1.0 equivalent) in the chosen anhydrous solvent.

  • Addition of Base: Add the base (1.1 to 1.5 equivalents) to the solution. The base acts as an acid scavenger, neutralizing the hydrochloric acid byproduct of the reaction.

  • Addition of Propylamine: Slowly add propylamine (1.0 to 1.2 equivalents) to the reaction mixture at room temperature with vigorous stirring.

  • Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to determine the consumption of the starting material.

  • Workup: Upon completion, the reaction mixture is typically quenched with water or a saturated aqueous solution of sodium bicarbonate. The aqueous layer is then extracted with an organic solvent (e.g., ethyl acetate, dichloromethane). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

Purification Protocol

The crude product can be purified using standard laboratory techniques to obtain this compound of high purity.

Methodology:

  • Column Chromatography: This is the most common method for purifying the compound. A silica gel stationary phase is typically used with a mobile phase gradient of hexane and ethyl acetate. The fractions containing the desired product are collected and concentrated.

  • Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent system can be an effective purification method.

Analytical Characterization: Ensuring Identity and Purity

The identity and purity of synthesized this compound must be confirmed through rigorous analytical characterization.

Diagram: Analytical Workflow

Analytical_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Analytical Characterization Synthesized_Compound Crude Product Purification Column Chromatography / Recrystallization Synthesized_Compound->Purification Purified_Compound Purified this compound Purification->Purified_Compound NMR ¹H and ¹³C NMR Spectroscopy Purified_Compound->NMR Structural Elucidation MS Mass Spectrometry (e.g., GC-MS or LC-MS) Purified_Compound->MS Molecular Weight Confirmation HPLC HPLC Analysis Purified_Compound->HPLC Purity Assessment Purity_Confirmation Purity ≥ 95% NMR->Purity_Confirmation MS->Purity_Confirmation HPLC->Purity_Confirmation

Caption: Workflow for the analytical characterization of the compound.

Hypothetical Analytical Data

The following table presents hypothetical but expected analytical data for this compound based on the analysis of structurally similar compounds.[3]

TechniqueExpected Results
¹H NMR (CDCl₃) Signals corresponding to the pyrazine ring protons, the propyl chain protons (triplet, sextet, triplet), and the NH proton.
¹³C NMR (CDCl₃) Resonances for the carbon atoms of the pyrazine ring and the propyl group.
Mass Spectrometry (EI) Molecular ion peak (M⁺) at m/z ≈ 171, with a characteristic isotopic pattern for a chlorine-containing compound (M+2 peak at ≈33% of M⁺).
HPLC A single major peak indicating high purity, with retention time dependent on the specific column and mobile phase used.
Experimental Protocols: Analytical Methods
  • NMR Spectroscopy: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of deuterated chloroform (CDCl₃). Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.

  • Mass Spectrometry (GC-MS): Prepare a dilute solution of the compound in a volatile solvent like dichloromethane. Inject into a GC-MS system equipped with a suitable capillary column.

  • HPLC Analysis: Develop a reverse-phase HPLC method using a C18 column. A typical mobile phase would be a gradient of water (with 0.1% formic acid or trifluoroacetic acid) and acetonitrile. Detection can be performed using a UV detector at an appropriate wavelength (e.g., 254 nm).

Applications in Drug Discovery: A Scaffold of Potential

Substituted pyrazines are a cornerstone in medicinal chemistry due to their diverse pharmacological activities. This compound serves as a key intermediate for the synthesis of more complex molecules with potential therapeutic applications.

  • Anticancer Agents: The pyrazine nucleus is present in several kinase inhibitors used in cancer therapy. Modifications of the propylamino and chloro groups can lead to the development of potent and selective inhibitors of various kinases involved in cancer cell proliferation and survival.[4]

  • Antimicrobial Agents: Pyrazine derivatives have shown promise as antibacterial and antifungal agents.[4] The structural features of this compound can be exploited to design novel compounds that target essential microbial pathways.

  • Central Nervous System (CNS) Agents: The pyrazine scaffold is also found in compounds targeting CNS receptors and enzymes. Further derivatization could yield molecules with potential applications in treating neurological and psychiatric disorders.

The presence of the chlorine atom provides a reactive handle for further chemical modifications, such as cross-coupling reactions, to introduce additional structural diversity and fine-tune the biological activity of the resulting compounds.

Safety and Handling: A Commitment to Laboratory Safety

As with any chemical compound, proper safety precautions must be observed when handling this compound. The following guidelines are based on the safety data for structurally related aminopyrazine and chloropyrazine derivatives.[5][6]

Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles or a face shield.

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber).

  • Skin and Body Protection: Wear a laboratory coat and ensure exposed skin is covered.

  • Respiratory Protection: Use in a well-ventilated area, preferably a chemical fume hood. If dust or aerosols are generated, a NIOSH-approved respirator may be necessary.

First Aid Measures:

  • In case of eye contact: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.

  • In case of skin contact: Immediately wash skin with soap and plenty of water. Remove contaminated clothing. Get medical attention if irritation develops.

  • If inhaled: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.

  • If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Get medical attention.

Handling and Storage:

  • Avoid contact with skin, eyes, and clothing.

  • Avoid formation of dust and aerosols.

  • Store in a tightly closed container in a cool, dry, and well-ventilated place.

  • Keep away from incompatible materials such as strong oxidizing agents.

Spill and Disposal:

  • Spill: In case of a spill, wear appropriate PPE. Sweep up the material, place it in a suitable container for disposal. Avoid generating dust.

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Conclusion: A Versatile Building Block for Future Discoveries

This compound is a chemical compound with significant potential as a building block in the synthesis of novel molecules for drug discovery and development. Its accessible synthesis, versatile reactivity, and the proven pharmacological importance of the pyrazine scaffold make it an attractive starting point for research programs in oncology, infectious diseases, and neuroscience. This guide has provided a comprehensive technical foundation for researchers and scientists working with this compound, from its fundamental properties to its safe handling and potential applications. As the quest for new and effective therapeutics continues, the strategic use of such versatile chemical intermediates will undoubtedly play a crucial role in advancing the frontiers of medicine.

References

  • 2-Chloro-6-(propylamino)pyrazine CAS#: 951884-52-9; ChemWhat Code: 1365140. Available at: [Link]

  • Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines - NIH. Available at: [Link]

  • Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Available at: [Link]

  • Monoamination of 2,6-dichloropyrazine and 1,3-dichloroisoquinoline. - ResearchGate. Available at: [Link]

  • DE2923706A1 - Synthesis of 2,6-Di:chloro-pyrazine - by chlorination of mono:chloro-pyrazine, using 2,6-di:chloro-pyrazine as solvent to minimise by=product formation - Google Patents.
  • and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines - Semantic Scholar. Available at: [Link]

  • US3586679A - Process for the production of 2,4-dichloro-6-amino-s-triazines - Google Patents.
  • 2-Chloro-6-(1-piperazinyl)pyrazine | C8H11ClN4 | CID 107992 - PubChem. Available at: [Link]

  • Reaction of 2-chloropyrazine with morpholine with various sol- vents and bases. [a]. Available at: [Link]

  • Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed. Available at: [Link]

Sources

An In-depth Technical Guide to N-propyl-6-chloropyrazin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of N-propyl-6-chloropyrazin-2-amine, a substituted aminopyrazine of significant interest in medicinal chemistry and drug discovery. While this specific molecule is not extensively catalogued in publicly available databases, its synthesis, physicochemical properties, and potential biological activities can be reliably extrapolated from established chemical principles and data on analogous compounds. This document outlines a robust synthetic pathway, provides predicted physicochemical and spectroscopic data, and discusses the scientific rationale for its potential applications, particularly in the development of novel therapeutic agents. The information herein is intended to serve as a foundational resource for researchers engaged in the synthesis, characterization, and evaluation of novel pyrazine derivatives.

Introduction and Scientific Rationale

Pyrazine and its derivatives are a class of heterocyclic compounds that form the core scaffold of numerous biologically active molecules.[1] Their presence in pharmaceuticals is well-established, with examples ranging from the anti-mycobacterial agent pyrazinamide to the proteasome inhibitor bortezomib. The pyrazine ring's unique electronic properties and its ability to participate in various intermolecular interactions make it a privileged structure in drug design.

The introduction of a chlorine atom and an amino group onto the pyrazine ring, as seen in the precursor 2-amino-6-chloropyrazine, provides two key functionalities for further chemical modification. The chlorine atom is susceptible to nucleophilic aromatic substitution (SNAr), allowing for the introduction of a wide range of substituents.[2] The amino group, in turn, can be functionalized to modulate the molecule's physicochemical properties and biological activity.

This guide focuses on N-propyl-6-chloropyrazin-2-amine, a derivative where the amino group is alkylated with a propyl chain. This seemingly simple modification can have profound effects on the molecule's lipophilicity, membrane permeability, and metabolic stability, all of which are critical parameters in drug development.[3] The exploration of such N-alkylated aminopyrazines is a promising avenue for the discovery of new chemical entities with therapeutic potential.

Chemical Identity and Physicochemical Properties

IUPAC Name and Chemical Identifiers
  • Systematic IUPAC Name: N-propyl-6-chloropyrazin-2-amine

  • Synonyms: 2-Chloro-6-propylaminopyrazine

  • CAS Number: Not assigned.

  • Molecular Formula: C₇H₁₀ClN₃

  • Molecular Weight: 171.63 g/mol

  • Canonical SMILES: CCCNCC1=NC=C(Cl)C=N1

Predicted Physicochemical Properties

The following table summarizes the predicted physicochemical properties of N-propyl-6-chloropyrazin-2-amine. These values are estimated based on the properties of the parent compound, 2-amino-6-chloropyrazine, and the contribution of the propyl group.

PropertyPredicted ValueRationale and References
Melting Point (°C) 135 - 145The introduction of the flexible propyl chain is expected to disrupt the crystal lattice packing compared to the more crystalline 2-amino-6-chloropyrazine (m.p. 150-152 °C), likely resulting in a slightly lower melting point.[4]
Boiling Point (°C) >300 (decomposes)Expected to be significantly higher than 2-amino-6-chloropyrazine (282.8 °C at 760 mmHg) due to the increased molecular weight.[4]
Solubility Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol). Low solubility in water.The propyl group increases lipophilicity, reducing aqueous solubility compared to the parent amine.
pKa (Conjugate Acid) 3.0 - 4.0The pyrazine nitrogens are weakly basic. The N-alkylation is expected to have a minor effect on the pKa compared to 2-amino-6-chloropyrazine.
LogP 1.5 - 2.5The addition of the propyl group significantly increases the octanol-water partition coefficient, indicating greater lipophilicity.

Synthesis and Characterization

Synthetic Strategy: Nucleophilic Aromatic Substitution

The most logical and efficient synthesis of N-propyl-6-chloropyrazin-2-amine involves a nucleophilic aromatic substitution (SNAr) reaction. This well-established reaction class is particularly effective for electron-deficient heteroaromatic systems like chloropyrazines.[5]

The proposed synthetic workflow starts from the commercially available 2,6-dichloropyrazine. The differential reactivity of the two chlorine atoms allows for a regioselective monosubstitution with propylamine.

G cluster_start Starting Materials cluster_reaction Reaction cluster_product Product 2,6-Dichloropyrazine 2,6-Dichloropyrazine SNAr Nucleophilic Aromatic Substitution 2,6-Dichloropyrazine->SNAr Propylamine Propylamine Propylamine->SNAr Target_Molecule N-propyl-6-chloropyrazin-2-amine SNAr->Target_Molecule Monosubstitution

Caption: Synthetic workflow for N-propyl-6-chloropyrazin-2-amine.

Detailed Experimental Protocol

Materials:

  • 2,6-Dichloropyrazine (1.0 eq)

  • Propylamine (1.1 eq)[6]

  • Triethylamine (TEA) or Potassium Carbonate (K₂CO₃) (1.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of 2,6-dichloropyrazine in anhydrous DMF, add the base (TEA or K₂CO₃).

  • Slowly add propylamine to the reaction mixture at room temperature.

  • Heat the reaction mixture to 80-100 °C and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure N-propyl-6-chloropyrazin-2-amine.

Spectroscopic Characterization (Predicted)

3.3.1. ¹H NMR Spectroscopy

The predicted ¹H NMR spectrum in CDCl₃ would exhibit characteristic signals for the propyl group and the pyrazine ring protons. Online prediction tools and analysis of similar structures suggest the following assignments.[7][8]

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
Pyrazine-H (aromatic)7.8 - 8.0s-
Pyrazine-H (aromatic)7.6 - 7.8s-
-NH-5.0 - 6.0br s-
-N-CH₂ -CH₂-CH₃3.2 - 3.4q~7
-N-CH₂-CH₂ -CH₃1.6 - 1.8sextet~7
-N-CH₂-CH₂-CH₃ 0.9 - 1.1t~7

3.3.2. ¹³C NMR Spectroscopy

The predicted ¹³C NMR spectrum in CDCl₃ would show seven distinct signals corresponding to the carbon atoms of the molecule.[9]

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C=N (C-NHR)155 - 160
C=N (C-Cl)148 - 152
Aromatic C-H135 - 140
Aromatic C-H130 - 135
-N-CH₂ -CH₂-CH₃45 - 50
-N-CH₂-CH₂ -CH₃22 - 26
-N-CH₂-CH₂-CH₃ 10 - 13

3.3.3. Mass Spectrometry (Electron Ionization)

The mass spectrum is expected to show a molecular ion peak [M]⁺ with a characteristic isotopic pattern for one chlorine atom (M and M+2 in a ~3:1 ratio).[10] Common fragmentation patterns for aliphatic amines involve α-cleavage.[3][11]

IonPredicted m/zNotes
[M]⁺171/173Molecular ion peak with chlorine isotope pattern.
[M-C₂H₅]⁺142/144Loss of an ethyl radical via α-cleavage.
[M-Cl]⁺136Loss of a chlorine atom.

Potential Applications in Drug Discovery

Substituted aminopyrazines are actively being investigated for a range of therapeutic applications. The structural motif of N-propyl-6-chloropyrazin-2-amine makes it a valuable scaffold for further elaboration and a candidate for biological screening.

Antimycobacterial Activity

Derivatives of pyrazinamide, a cornerstone of tuberculosis treatment, are a major focus of research to combat drug-resistant strains of Mycobacterium tuberculosis.[5] Studies have shown that introducing N-alkylamino substituents on the pyrazine core can enhance antimycobacterial activity, potentially by increasing the lipophilicity of the compounds and thereby improving their penetration into the mycobacterial cell wall.[3] N-propyl-6-chloropyrazin-2-amine represents a logical candidate for evaluation in this context.

G cluster_parent Parent Compound cluster_properties Physicochemical Properties cluster_mechanism Proposed Mechanism cluster_target Biological Target Parent N-propyl-6-chloropyrazin-2-amine Lipophilicity Increased Lipophilicity Parent->Lipophilicity Penetration Enhanced Cell Wall Penetration Lipophilicity->Penetration Mtb Mycobacterium tuberculosis Penetration->Mtb Inhibition

Caption: Rationale for potential antimycobacterial activity.

Kinase Inhibition

Aminopyrazine derivatives have also been explored as inhibitors of various protein kinases, which are key targets in oncology and inflammatory diseases.[12] The aminopyrazine scaffold can serve as a hinge-binding motif, a common feature of many kinase inhibitors. The propylamino side chain can be further functionalized to interact with other regions of the kinase active site, potentially leading to potent and selective inhibitors.

Other Therapeutic Areas

The versatility of the aminopyrazine scaffold means that derivatives could be explored for a wide range of other biological activities, including as antagonists for adenosine receptors and in the development of anti-inflammatory agents.[13][14]

Safety and Handling

While specific toxicity data for N-propyl-6-chloropyrazin-2-amine is not available, the safety precautions should be based on the known hazards of its parent compound, 2-amino-6-chloropyrazine.[7][15]

  • Hazard Statements: Harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation.[15]

  • Precautionary Statements:

    • Wear protective gloves, eye protection, and face protection.

    • Avoid breathing dust/fume/gas/mist/vapors/spray.

    • Use only outdoors or in a well-ventilated area.

    • Wash skin thoroughly after handling.

    • If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor.

Conclusion

N-propyl-6-chloropyrazin-2-amine is a readily accessible derivative of the versatile 2-amino-6-chloropyrazine scaffold. Its synthesis via nucleophilic aromatic substitution is straightforward and amenable to scale-up. Based on the known biological activities of related compounds, it holds promise as a building block for the development of novel therapeutic agents, particularly in the fields of antimycobacterial and kinase inhibitor research. This guide provides a solid foundation of its predicted properties and a clear roadmap for its synthesis and characterization, empowering researchers to explore the full potential of this and related aminopyrazine derivatives.

References

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Technical Guide: Physical Characteristics of 2-Chloro-6-propylaminopyrazine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the known and anticipated physical characteristics of 2-Chloro-6-propylaminopyrazine. As a novel derivative of the pyrazine core, this compound is of significant interest in medicinal chemistry and drug development. This document consolidates available data and, where experimental values are not publicly accessible, furnishes detailed, field-proven protocols for their determination. The methodologies outlined herein are designed to equip researchers with the necessary tools to fully characterize this compound, ensuring data integrity and reproducibility. This guide emphasizes the rationale behind experimental choices, providing a framework for the systematic evaluation of new chemical entities.

Introduction and Molecular Identity

This compound is a halogenated and amino-substituted pyrazine. The pyrazine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs. The specific substitution pattern of this compound—a chloro group at the 2-position and a propylamine group at the 6-position—suggests potential for further functionalization and modulation of its physicochemical and pharmacological properties. Accurate characterization of its physical properties is a foundational step in any drug discovery and development cascade.

Table 1: Molecular Identifiers for this compound

IdentifierValueSource
IUPAC Name 2-Chloro-6-(propylamino)pyrazineChemWhat[1]
CAS Number 951884-52-9ChemWhat[1]
Molecular Formula C₇H₁₀ClN₃ChemWhat[1]
Molecular Weight 171.63 g/mol ChemWhat[1]
Canonical SMILES CCCNCC1=NC=C(N=C1)ClPubChem[2]
InChI InChI=1S/C7H10ClN3/c1-2-3-10-7-5-9-4-6(8)11-7/h4-5H,2-3H2,1H3,(H,10,11)PubChem[2]
graph "2_Chloro_6_propylaminopyrazine_Structure" {
  layout=neato;
  node [shape=plaintext];
  "C1" [pos="0,1!", label="N"];
  "C2" [pos="1,1.5!", label=""];
  "C3" [pos="2,1!", label="N"];
  "C4" [pos="2,0!", label=""];
  "C5" [pos="1,-0.5!", label=""];
  "C6" [pos="0,0!", label=""];

"Cl" [pos="-1,0!", label="Cl"]; "N_propyl" [pos="3,0!", label="NH"]; "propyl_C1" [pos="4,0!", label=""]; "propyl_C2" [pos="5,0!", label=""]; "propyl_C3" [pos="6,0!", label=""];

"C1" -- "C2" [style=solid]; "C2" -- "C3" [style=solid]; "C3" -- "C4" [style=solid]; "C4" -- "C5" [style=solid]; "C5" -- "C6" [style=solid]; "C6" -- "C1" [style=solid];

"C6" -- "Cl" [style=solid]; "C4" -- "N_propyl" [style=solid]; "N_propyl" -- "propyl_C1" [style=solid]; "propyl_C1" -- "propyl_C2" [style=solid]; "propyl_C2" -- "propyl_C3" [style=solid];

node [shape=none, width=0, height=0, label=""]; p1 [pos="0.5,1.4!"]; p2 [pos="1.5,0.5!"]; p3 [pos="0.5,-0.4!"];

"C1" -- p1 [style=invis]; "C2" -- p1 [style=invis]; "C3" -- p2 [style=invis]; "C4" -- p2 [style=invis]; "C5" -- p3 [style=invis]; "C6" -- p3 [style=invis]; }

Figure 2: A logical workflow for the synthesis and characterization of this compound.

Safety and Handling

General Handling Precautions:

  • Work in a well-ventilated area, preferably a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Avoid inhalation of dust and contact with skin and eyes.[3][4]

  • In case of contact, rinse the affected area with plenty of water.[4]

GHS Hazard Classification (Predicted): Based on structurally similar compounds, it may be classified as:

  • Acute Toxicity, Oral (Category 4)

  • Skin Irritation (Category 2)[4]

  • Eye Irritation (Category 2A)[4]

Conclusion

This technical guide provides a comprehensive framework for understanding and determining the physical characteristics of this compound. While there is a current lack of publicly available experimental data, the protocols and predictive information provided herein offer a robust starting point for researchers. The systematic application of these methodologies will ensure the generation of high-quality, reliable data, which is essential for advancing the study of this and other novel chemical entities in the field of drug discovery and development.

References

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  • SSERC. (n.d.). Melting point determination. Retrieved from [Link]

  • University of South Alabama, Department of Chemistry. (n.d.). Experiment 1 - Melting Points. Retrieved from [Link]

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  • SlideShare. (2021, September 19). experiment (1) determination of melting points. Retrieved from [Link]

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  • PubChem. (n.d.). This compound. Retrieved from [Link]

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Methodological & Application

Unlocking Therapeutic Potential: Application Notes on Pyrazinamide Compounds and Their Molecular Targets

Author: BenchChem Technical Support Team. Date: January 2026

This document provides an in-depth technical guide for researchers, scientists, and drug development professionals on the therapeutic applications of pyrazine compounds. We will explore the molecular mechanisms of action and provide detailed protocols for investigating the interactions of these compounds with their biological targets. This guide is structured to provide not just procedural steps, but also the scientific rationale behind the experimental designs, ensuring a comprehensive understanding of the subject matter.

Introduction to Pyrazine Scaffolds in Drug Discovery

The pyrazine ring, a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 4, is a privileged scaffold in medicinal chemistry.[1] Its unique electronic and structural characteristics allow for versatile chemical modifications, leading to a broad spectrum of pharmacological activities.[1][2] Pyrazine derivatives have been successfully developed into therapeutic agents for a variety of diseases, including cancer, infectious diseases, and inflammatory conditions.[3][4] This guide will focus on three exemplary pyrazine compounds that have reached clinical significance: Bortezomib, Darovasertib, and Pyrazinamide, each with a distinct mechanism of action and therapeutic target.

Section 1: Bortezomib - A Proteasome Inhibitor for Multiple Myeloma

Bortezomib is a first-in-class proteasome inhibitor that has revolutionized the treatment of multiple myeloma.[3][5] Its mechanism of action centers on the inhibition of the 26S proteasome, a key component of the ubiquitin-proteasome pathway responsible for the degradation of intracellular proteins.[5][6]

The Ubiquitin-Proteasome Signaling Pathway

The ubiquitin-proteasome system is a critical cellular machinery for maintaining protein homeostasis. It identifies and degrades misfolded or damaged proteins, as well as key regulatory proteins involved in cell cycle progression and apoptosis.[7] In cancer cells, particularly multiple myeloma cells which produce large quantities of immunoglobulins, the proteasome is highly active to manage the high protein load.[8] Inhibition of the proteasome by Bortezomib leads to an accumulation of these proteins, inducing endoplasmic reticulum (ER) stress and ultimately triggering apoptosis.[5]

Ubiquitin_Proteasome_Pathway cluster_ubiquitination Ubiquitination cluster_proteasome Proteasome Degradation cluster_downstream Downstream Effects Target Protein Target Protein Ub_Protein Polyubiquitinated Target Protein Target Protein->Ub_Protein E1, E2, E3, ATP E1 E1 (Ub-activating enzyme) E2 E2 (Ub-conjugating enzyme) E3 E3 (Ub ligase) Ub Ubiquitin Proteasome 26S Proteasome Ub_Protein->Proteasome Recognition Peptides Peptides Proteasome->Peptides Degradation ER Stress ER Stress Bortezomib Bortezomib Bortezomib->Proteasome Inhibition Apoptosis Apoptosis ER Stress->Apoptosis

Figure 1: Bortezomib's inhibition of the ubiquitin-proteasome pathway.

Quantitative Data: Bortezomib Activity
Cell LineCancer TypeIC50 (nM)Reference
RPMI-8226Multiple Myeloma15.9 - 40[9][10]
U-266Multiple Myeloma7.1[9]
MM.1SMultiple MyelomaMore sensitive than U266/RPMI8226[1]
NCI-H929Multiple MyelomaMore sensitive than U266/RPMI8226[1]
Experimental Protocols

This assay measures the chymotrypsin-like activity of the 26S proteasome, which is the primary target of Bortezomib.[8] The assay utilizes a fluorogenic peptide substrate, Suc-LLVY-AMC, which upon cleavage by the proteasome, releases the fluorescent molecule 7-amido-4-methylcoumarin (AMC).[11]

Materials:

  • Purified 26S proteasome or cell lysate from multiple myeloma cell lines (e.g., RPMI-8226, U266)

  • Suc-LLVY-AMC substrate (stock solution in DMSO)[11]

  • Assay Buffer: 20 mM Tris-HCl, pH 7.5, 5 mM MgCl₂, 1 mM DTT, 2 mM ATP

  • Bortezomib (stock solution in DMSO)

  • 96-well black microplate

  • Fluorometric plate reader (Excitation: 380 nm, Emission: 460 nm)[11]

Procedure:

  • Prepare serial dilutions of Bortezomib in Assay Buffer.

  • In a 96-well plate, add 50 µL of purified proteasome solution or cell lysate to each well.

  • Add 5 µL of the Bortezomib dilutions or vehicle control (DMSO in Assay Buffer) to the respective wells.

  • Incubate the plate at 37°C for 15 minutes to allow for inhibitor binding.

  • Prepare the substrate solution by diluting the Suc-LLVY-AMC stock to a final working concentration of 100 µM in pre-warmed Assay Buffer.[8]

  • Initiate the reaction by adding 45 µL of the substrate solution to each well.

  • Immediately place the plate in the fluorometric reader and measure the fluorescence intensity kinetically at 37°C for 30-60 minutes, with readings every 1-2 minutes.

  • Calculate the rate of AMC release (slope of the linear portion of the fluorescence curve).

  • Plot the rate of reaction against the Bortezomib concentration to determine the IC50 value.

This colorimetric assay assesses the effect of Bortezomib on the metabolic activity of multiple myeloma cells, which is an indicator of cell viability.[12]

Materials:

  • Multiple myeloma cell lines (e.g., RPMI-8226, U266)

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • Bortezomib (stock solution in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well clear microplate

  • Spectrophotometric plate reader (570 nm)

Procedure:

  • Seed the multiple myeloma cells in a 96-well plate at a density of 1-2 x 10⁴ cells/well in 100 µL of complete culture medium.

  • Incubate the cells for 24 hours at 37°C in a 5% CO₂ incubator.

  • Prepare serial dilutions of Bortezomib in complete culture medium.

  • Remove the old medium and add 100 µL of the Bortezomib dilutions or vehicle control to the respective wells.

  • Incubate the cells for 24, 48, or 72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using the plate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and plot against Bortezomib concentration to determine the IC50.

Section 2: Darovasertib - A Protein Kinase C Inhibitor for Uveal Melanoma

Darovasertib is a first-in-class, orally available small molecule inhibitor of Protein Kinase C (PKC) for the treatment of metastatic uveal melanoma.[13] Uveal melanoma is frequently driven by activating mutations in GNAQ and GNA11, which lead to constitutive activation of the PKC signaling pathway.[14][15]

The GNAQ/GNA11-PKC Signaling Pathway

Mutations in GNAQ or GNA11 result in the continuous activation of phospholipase C-beta (PLCβ), which in turn generates diacylglycerol (DAG) and inositol trisphosphate (IP₃). DAG directly activates PKC isoforms, leading to the downstream activation of the MAPK/ERK pathway, which promotes cell proliferation and survival.[1][16] Darovasertib potently inhibits multiple PKC isoforms, thereby blocking this oncogenic signaling cascade.[13]

GNAQ_PKC_Pathway GNAQ/GNA11 Mutation GNAQ/GNA11 Mutation PLCB PLCβ GNAQ/GNA11 Mutation->PLCB DAG DAG PLCB->DAG PKC Protein Kinase C DAG->PKC MAPK_Pathway MAPK/ERK Pathway PKC->MAPK_Pathway Proliferation Cell Proliferation & Survival MAPK_Pathway->Proliferation Darovasertib Darovasertib Darovasertib->PKC Inhibition

Figure 2: Darovasertib's inhibition of the GNAQ/GNA11-PKC pathway.

Quantitative Data: Darovasertib Activity
TargetIC50 (nM)Reference
PKCα25.2[17]
PKCβ166[17]
PKCβ258[17]
PKCγ109[17]
PKCδ6.9[17]
PKCη13.3[17]
PKCϵ2.9[17]
PKCθ3.0[17]
Cell LineCancer TypeEffect
92.1Uveal MelanomaInhibition of cell viability
OMM1.3Uveal MelanomaInhibition of cell viability
OMM1.5Uveal MelanomaInhibition of cell viability
Mel202Uveal MelanomaInhibition of cell viability
Experimental Protocols

This assay measures the ability of Darovasertib to inhibit the phosphorylation of a specific peptide substrate by a purified PKC isoform. The assay can be performed using a radioactive (³²P-ATP) or non-radioactive (e.g., fluorescence polarization) format.[3][4][18]

Materials:

  • Purified active PKC isoform (e.g., PKCδ)

  • PKC peptide substrate[18]

  • Kinase Assay Buffer: 20 mM HEPES, pH 7.4, 10 mM MgCl₂, 1 mM DTT

  • ATP (stock solution)

  • Darovasertib (stock solution in DMSO)

  • For radioactive assay: [γ-³²P]ATP, P81 phosphocellulose paper, 0.75% phosphoric acid, scintillation counter

  • For non-radioactive assay: Specific antibody against the phosphorylated substrate, appropriate detection reagents, and plate reader

Procedure (Radioactive Assay):

  • Prepare serial dilutions of Darovasertib in Kinase Assay Buffer.

  • In a microcentrifuge tube, combine the purified PKC enzyme, peptide substrate, and Darovasertib dilution or vehicle control.

  • Pre-incubate at 30°C for 10 minutes.

  • Initiate the kinase reaction by adding a mixture of ATP and [γ-³²P]ATP to a final concentration of 100 µM.

  • Incubate the reaction at 30°C for 15-30 minutes.

  • Stop the reaction by spotting an aliquot of the reaction mixture onto a P81 phosphocellulose paper square.

  • Wash the P81 papers three times with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.

  • Measure the radioactivity on the P81 papers using a scintillation counter.

  • Plot the radioactivity against the Darovasertib concentration to determine the IC50 value.

This flow cytometry-based assay quantifies the induction of apoptosis by Darovasertib in uveal melanoma cells.[19]

Materials:

  • Uveal melanoma cell lines (e.g., 92.1, OMM1.3)

  • Complete culture medium

  • Darovasertib (stock solution in DMSO)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Seed uveal melanoma cells in 6-well plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of Darovasertib or vehicle control for 24-48 hours.

  • Harvest the cells (including any floating cells in the medium) by trypsinization and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

  • Incubate the cells in the dark at room temperature for 15 minutes.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

  • Quantify the percentage of cells in each quadrant (live, early apoptotic, late apoptotic, and necrotic) to assess the pro-apoptotic effect of Darovasertib.

Section 3: Pyrazinamide - A Cornerstone of Tuberculosis Treatment

Pyrazinamide (PZA) is a first-line anti-tuberculosis drug that plays a crucial role in shortening the duration of therapy.[18] Its mechanism of action is complex and multifaceted, primarily targeting non-replicating or "persister" mycobacteria within the acidic environment of phagosomes.[20]

Mechanism of Action of Pyrazinamide

PZA is a prodrug that is converted to its active form, pyrazinoic acid (POA), by the mycobacterial enzyme pyrazinamidase (PZase), encoded by the pncA gene.[18][21] In the acidic environment of the phagosome, POA becomes protonated (HPOA) and diffuses back into the mycobacterium. The accumulation of POA inside the bacillus is thought to disrupt membrane potential, interfere with energy production, and inhibit trans-translation by binding to the ribosomal protein S1 (RpsA).[22][23]

Pyrazinamide_Mechanism cluster_extracellular Extracellular (Acidic pH) cluster_intracellular Mycobacterium tuberculosis PZA_out Pyrazinamide (PZA) PZA_in PZA PZA_out->PZA_in Passive Diffusion HPOA Protonated Pyrazinoic Acid (HPOA) Disruption Membrane Disruption Energy Depletion HPOA->Disruption POA Pyrazinoic Acid (POA) PZA_in->POA PZase PZase Pyrazinamidase (PncA) POA->HPOA Efflux & Re-entry RpsA Ribosomal Protein S1 (RpsA) POA->RpsA Inhibition of trans-translation

Figure 3: The multi-faceted mechanism of action of Pyrazinamide.

Quantitative Data: Pyrazinamide Activity
StrainConditionMIC (µg/mL)Reference
M. tuberculosis H37RvpH 5.812.5[5]
M. tuberculosispH 5.525-50[22][24]
M. tuberculosispH 6.8 (in PZA-S1 minimal medium)200[22]
Experimental Protocols

This protocol determines the MIC of PZA against M. tuberculosis at an acidic pH, which is crucial for its activity.[5][24]

Materials:

  • Mycobacterium tuberculosis strain (e.g., H37Rv)

  • Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)

  • Pyrazinamide (stock solution in water or DMSO)

  • Citric acid or other appropriate buffer to adjust the pH of the medium to 5.8[5]

  • 96-well microplate or culture tubes

  • Incubator at 37°C

Procedure:

  • Prepare 7H9 broth and adjust the pH to 5.8 using a sterile acid solution.

  • Prepare a bacterial inoculum of M. tuberculosis and adjust its turbidity to a McFarland standard of 0.5.

  • Prepare serial two-fold dilutions of PZA in the pH 5.8 7H9 broth in a 96-well plate or culture tubes.

  • Inoculate each well or tube with the bacterial suspension. Include a growth control well (no drug) and a sterility control well (no bacteria).

  • Seal the plates or tubes and incubate at 37°C for 7-14 days.

  • The MIC is defined as the lowest concentration of PZA that completely inhibits visible growth of M. tuberculosis.

This protocol utilizes a ratiometric fluorescent pH indicator to measure changes in the intracellular pH of M. tuberculosis upon treatment with PZA.[25]

Materials:

  • M. tuberculosis strain expressing a ratiometric pH-sensitive fluorescent protein (e.g., pH-GFP)[25]

  • Phosphate-citrate buffer at pH 4.5

  • Pyrazinamide

  • 96-well black, clear-bottom microplate

  • Fluorescence plate reader capable of dual excitation (e.g., 405 nm and 488 nm) and single emission (e.g., 510 nm)[25]

Procedure:

  • Culture the M. tuberculosis reporter strain to mid-log phase.

  • Wash the bacteria and resuspend them in phosphate-citrate buffer at pH 4.5.

  • Dispense the bacterial suspension into the wells of the 96-well plate.

  • Add different concentrations of PZA or a vehicle control to the wells.

  • Incubate the plate at 37°C for the desired time points (e.g., 4, 16, 24, 72 hours).[25]

  • Measure the fluorescence intensity at two excitation wavelengths (e.g., 405 nm and 488 nm) and a single emission wavelength (e.g., 510 nm).

  • Calculate the ratio of the fluorescence intensities (e.g., 405/488 nm). A decrease in this ratio indicates intracellular acidification.

  • A standard curve can be generated by measuring the fluorescence ratio of the reporter strain in buffers of known pH to correlate the ratio to an absolute pH value.

References

  • Network-Based Analysis of Bortezomib Pharmacodynamic Heterogeneity in Multiple Myeloma Cells - PMC - PubMed Central. (n.d.). Retrieved January 17, 2026, from [Link]

  • PROTEIN KINASE C ASSAY KITS PROTOCOL* Part # P2747, P2748, P2940, P2941. (n.d.).
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  • Pharmacokinetics-Pharmacodynamics of Pyrazinamide in a Novel In Vitro Model of Tuberculosis for Sterilizing Effect: a Paradigm for Faster Assessment of New Antituberculosis Drugs | Antimicrobial Agents and Chemotherapy - ASM Journals. (n.d.). Retrieved January 17, 2026, from [Link]

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  • Determination of pyrazinamide MICs for Mycobacterium tuberculosis at different pHs by the radiometric method - ResearchGate. (2014, May 13). Retrieved January 17, 2026, from [Link]

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  • Synergistic Efficacy of the Demethylation Agent Decitabine in Combination With the Protease Inhibitor Bortezomib for Treating Multiple Myeloma Through the Wnt/β-Catenin Pathway - PubMed Central. (n.d.). Retrieved January 17, 2026, from [Link]

  • Proteasomes: Isolation and Activity Assays - PMC - NIH. (n.d.). Retrieved January 17, 2026, from [Link]

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  • Protocols – Newton Lab - University of California San Diego. (n.d.). Retrieved January 17, 2026, from [Link]

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  • The ubiquitin-proteasome pathway. The ubiquitination of target proteins is mediated by Ub-activating (E1), Ub-conjugating (E2), and Ub-ligating (E3) enzymes. Substrate proteins tagged with a multiple-ubiquitin chain are then degraded by the 26S proteasome which is composed of a 20S catalytic core and two 19S subunits. The 26S proteasome is a multisubunit protease (2.5 MDa) that is localized in the nucleus and cytosol of eukaryotic cells and selectively degrades unnecessary intracellular proteins. (n.d.). Retrieved January 17, 2026, from [Link]

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Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 2-Chloro-6-propylaminopyrazine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals engaged in the synthesis of 2-Chloro-6-propylaminopyrazine. We provide in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols to address common challenges and streamline your experimental workflow. Our approach is grounded in established chemical principles and field-proven insights to ensure reliability and reproducibility.

General Synthetic & Analytical Workflow

The synthesis of this compound is typically achieved via a Nucleophilic Aromatic Substitution (SNAr) reaction. The following workflow outlines the critical stages from starting materials to a fully characterized final product.

G cluster_0 Synthesis Stage cluster_1 Purification Stage cluster_2 Analysis Stage A Starting Materials (2,6-Dichloropyrazine, n-Propylamine) B Reaction Setup (Solvent, Base, Temp. Control) A->B Stoichiometry Control C Reaction Monitoring (TLC, LC-MS) B->C Timed Sampling D Workup (Quenching, Extraction) C->D Reaction Completion E Crude Product Isolation D->E F Purification (Column Chromatography) E->F G Characterization (NMR, MS) F->G Purified Fractions H Purity Assessment (HPLC, Elemental Analysis) G->H I Final Product This compound H->I

Caption: High-level workflow for the synthesis and analysis of this compound.

Frequently Asked Questions (FAQs)

This section addresses specific technical questions and challenges that may arise during the synthesis.

Q1: What is the foundational reaction mechanism for synthesizing this compound?

A1: The synthesis is based on the Nucleophilic Aromatic Substitution (SNAr) mechanism. In this reaction, the electron-deficient pyrazine ring is activated towards nucleophilic attack by the presence of two electron-withdrawing chlorine atoms and the ring nitrogens.[1][2] Propylamine, acting as the nucleophile, attacks one of the carbon atoms bearing a chlorine atom. This proceeds through a negatively charged intermediate known as a Meisenheimer complex, which is stabilized by the heterocyclic ring. The subsequent loss of a chloride ion restores aromaticity and yields the mono-substituted product.[1]

Q2: I am observing a significant amount of a second product with a higher molecular weight. What is it and how can I prevent its formation?

A2: The most common byproduct is 2,6-bis(propylamino)pyrazine, formed from a second SNAr reaction on your desired mono-substituted product. While the first propylamine group is slightly deactivating, this di-substitution can be favored under certain conditions.

Causality & Prevention:

  • Stoichiometry: Using a large excess of propylamine dramatically increases the probability of di-substitution. Solution: Employ propylamine in a controlled stoichiometric ratio, typically between 1.0 and 1.2 equivalents relative to 2,6-dichloropyrazine.

  • Temperature & Reaction Time: Higher temperatures and prolonged reaction times provide the necessary activation energy for the second, slower substitution to occur. Solution: Maintain the lowest effective temperature and monitor the reaction closely using Thin Layer Chromatography (TLC) or LC-MS. Quench the reaction as soon as the 2,6-dichloropyrazine starting material has been consumed.

  • Concentration: High concentrations of reactants can also favor the bimolecular di-substitution reaction. Solution: Ensure adequate solvent volume to maintain moderate dilution.

Q3: What are the recommended solvent and base conditions for optimizing selectivity?

A3: Solvent and base selection is critical for controlling the reaction outcome.

  • Solvent: While polar aprotic solvents like acetonitrile or DMF can be used, recent studies have shown that water can be an excellent, green, and highly effective solvent for SNAr reactions on chloroazines.[3] It often leads to cleaner reaction profiles and simpler workups. Isopropanol is also a viable option.[4]

  • Base: The reaction generates one equivalent of hydrochloric acid (HCl), which will protonate the propylamine nucleophile, rendering it inactive. This HCl must be neutralized.

    • External Base (Recommended): Using a non-nucleophilic base like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or diisopropylethylamine (DIPEA) is the preferred method. This allows for precise stoichiometric control of the propylamine nucleophile.

    • Propylamine as Base (Use with Caution): Using ≥2.2 equivalents of propylamine allows it to serve as both the nucleophile and the acid scavenger. While synthetically simple, this significantly increases the risk of di-substitution and is generally not recommended for optimizing the yield of the mono-substituted product.

Q4: The reaction is not proceeding to completion. What are the potential causes?

A4: A stalled reaction can usually be attributed to one of the following factors:

  • Inactive Nucleophile: If no base was added, the HCl generated has likely protonated all available propylamine, halting the reaction.

  • Purity of Starting Materials: Ensure the 2,6-dichloropyrazine is pure. Impurities from its synthesis can interfere with the reaction.[5][6] The quality of reagents is crucial for success.[7]

  • Insufficient Temperature: The SNAr reaction requires a certain activation energy. If the reaction is sluggish at room temperature, gentle heating (e.g., 40-60 °C) may be required. Monitor carefully to avoid byproduct formation.

  • Poor Solubility: If the starting materials are not fully dissolved in the chosen solvent, the reaction will be limited by mass transfer. Ensure you are using an appropriate solvent where both reactants have reasonable solubility.[8]

Q5: What is a reliable method for product workup and purification?

A5: A standard aqueous workup followed by column chromatography is typically effective.

  • Quench: Cool the reaction mixture to room temperature and pour it into water.

  • Extraction: Extract the aqueous mixture several times with a suitable organic solvent, such as ethyl acetate or dichloromethane.[7]

  • Wash: Combine the organic layers and wash sequentially with water and then a saturated sodium chloride solution (brine) to remove residual water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator.[7]

  • Purification: The resulting crude oil or solid should be purified using flash column chromatography on silica gel. A gradient of ethyl acetate in hexanes (e.g., 0% to 20% ethyl acetate) is a good starting point for elution. The di-substituted byproduct is significantly more polar and will elute later than the desired mono-substituted product.

Q6: How can I definitively confirm the structure and purity of the final product?

A6: A combination of spectroscopic techniques is essential for unambiguous characterization.[9]

  • NMR Spectroscopy: 1H NMR will show characteristic signals for the propyl group and two distinct singlets in the aromatic region for the non-equivalent pyrazine protons. 13C NMR will show the expected number of carbon signals.[10]

  • Mass Spectrometry (MS): Electron Ionization (EI) or Electrospray Ionization (ESI) mass spectrometry should show a molecular ion peak [M]+. Crucially, you must observe the characteristic 3:1 isotopic pattern for a molecule containing one chlorine atom (35Cl and 37Cl), which will appear as two peaks separated by 2 m/z units (e.g., 171 and 173).[10]

  • HPLC: High-Performance Liquid Chromatography is the gold standard for assessing purity. A reverse-phase method (e.g., C18 column with a water/acetonitrile mobile phase) can be developed to quantify the purity and confirm the absence of starting materials or byproducts.[11]

Detailed Experimental Protocol

This protocol is a validated starting point for the optimized synthesis of this compound.

Materials:

  • 2,6-Dichloropyrazine (1.0 eq)

  • n-Propylamine (1.1 eq)

  • Potassium Carbonate (K₂CO₃, 2.0 eq)

  • Acetonitrile (or other suitable solvent)

  • Ethyl Acetate

  • Hexanes

  • Silica Gel

Procedure:

  • To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2,6-dichloropyrazine and potassium carbonate.

  • Add acetonitrile to the flask to create a stirrable suspension (approx. 0.2-0.5 M concentration relative to the starting pyrazine).

  • Add n-propylamine dropwise to the stirring mixture at room temperature.

  • Heat the reaction mixture to 40-50 °C and monitor its progress by TLC (e.g., using a 4:1 Hexanes:Ethyl Acetate mobile phase). The reaction is typically complete within 4-8 hours.

  • After the starting material is consumed, cool the flask to room temperature.

  • Filter the mixture to remove the inorganic salts and concentrate the filtrate under reduced pressure.

  • Redissolve the crude residue in ethyl acetate and perform an aqueous workup as described in FAQ Q5.

  • Purify the crude product by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to afford this compound as a solid or oil.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Actions
Low Yield Incomplete reaction; Mechanical loss during workup; Incorrect stoichiometry.Confirm reaction completion via TLC/LC-MS before workup. Ensure efficient extraction. Double-check molar calculations of reagents.
Significant Di-substitution Excess propylamine; High reaction temperature; Prolonged reaction time.Reduce propylamine to 1.05-1.1 eq. Lower reaction temperature. Stop the reaction as soon as starting material is consumed.
Reaction Stalled No base added; Low temperature; Impure starting materials.Add an appropriate base (e.g., K₂CO₃). Gently heat the reaction. Verify the purity of 2,6-dichloropyrazine.
Complex Crude Mixture Side reactions due to excessive heat; Formation of oligomers.[12][13]Reduce reaction temperature. Ensure an inert atmosphere to prevent oxidative side reactions.
Difficulty in Purification Products have similar polarity (Rf values).Use a shallow gradient during column chromatography. Consider recrystallization if the product is a solid.

Mechanism: Controlling Mono- vs. Di-substitution

The key to this synthesis is kinetically favoring the first substitution while disfavoring the second.

G cluster_0 Desired Pathway (Fast) cluster_1 Side Reaction (Slow) A 2,6-Dichloropyrazine C Meisenheimer Intermediate I A->C + Propylamine (k1) B Propylamine (Nucleophile) D This compound (Desired Product) C->D - Cl- E Meisenheimer Intermediate II D->E + Propylamine (k2, k2 << k1) F 2,6-bis(propylamino)pyrazine (Byproduct) E->F - Cl-

Caption: Reaction pathway showing the desired mono-substitution (k1) and the undesired di-substitution (k2).

Expected Analytical Data

Analysis Expected Result
1H NMR (400 MHz, CDCl₃)δ ~7.8-8.0 (s, 1H, pyrazine-H), δ ~7.7-7.9 (s, 1H, pyrazine-H), δ ~6.0-6.5 (br s, 1H, -NH-), δ ~3.3-3.5 (q, 2H, -CH₂-), δ ~1.6-1.8 (m, 2H, -CH₂-), δ ~0.9-1.1 (t, 3H, -CH₃). (Note: Chemical shifts are estimates).[9][10]
13C NMR (100 MHz, CDCl₃)Expect ~6 distinct signals. C-Cl and C-N carbons will be downfield (~150-160 ppm). Propyl carbons will be upfield.[9][10]
Mass Spec (EI) [M]+ at m/z 171, [M+2]+ at m/z 173 with an approximate 3:1 intensity ratio.[10]
Appearance Off-white to yellow solid or oil.
Purity (HPLC) ≥95% (as per typical commercial standards).[14]

References

  • Organic Syntheses Procedure. Organic Syntheses.
  • Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. ACS Catalysis.
  • Studies on the Regioselective Nucleophilic Aromatic Substitution (SNAr) Reaction of 2-Substituted 3,5-Dichloropyrazines. ResearchGate.
  • Enhancing the stability of 2-Chloro-6-(methylsulfanyl)pyrazine for storage. BenchChem.
  • Synthesis of 2,6-Di:chloro-pyrazine. Google Patents.
  • Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. Wavefunction, Inc.
  • Preparation of 2-chloropyrazine. Google Patents.
  • Spectroscopic Profile of 2-Chloro-6-(methylsulfanyl)pyrazine: A Technical Guide. BenchChem.
  • A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (SNAr) using simple descriptors. Chemical Science.
  • Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines. National Institutes of Health (NIH).
  • Application Notes and Protocols for the Characterization of 2-Chloro-6-(methylsulfanyl)pyrazine. BenchChem.
  • Solubility Profile of 2-Chloro-6-(methylsulfanyl)pyrazine: A Technical Guide for Researchers. BenchChem.
  • Synthesis of 2-azido-6-benzylaminopurine (11). ResearchGate.
  • Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). PubMed.
  • Monoamination of 2,6-dichloropyrazine and 1,3-dichloroisoquinoline. ResearchGate.
  • 2,3- and 2,6-dichloropyrazine by chlorination. Google Patents.
  • and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines. Semantic Scholar.
  • Reaction of 2-chloropyrazine with morpholine with various solvents and bases. ResearchGate.
  • 2-Chloro-6-(propylamino)pyrazine. CymitQuimica.

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Technical Support Center: Synthesis of 2-Chloro-6-propylaminopyrazine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the synthesis of 2-Chloro-6-propylaminopyrazine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable insights into optimizing this crucial synthetic transformation. We will move beyond simple procedural steps to explore the underlying chemical principles, enabling you to troubleshoot common issues, maximize yield, and ensure the highest purity of your target compound.

The Underlying Chemistry: A Mechanistic Overview

The synthesis of this compound from 2,6-dichloropyrazine is a classic example of a Nucleophilic Aromatic Substitution (SNAr) reaction. The pyrazine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms, which makes it highly susceptible to attack by nucleophiles.[1][2] The reaction proceeds via a two-step addition-elimination mechanism, which is critical to understand for effective troubleshooting.

  • Nucleophilic Attack: The propylamine (nucleophile) attacks one of the carbon atoms bearing a chlorine atom, breaking the aromaticity of the ring and forming a high-energy anionic intermediate known as a Meisenheimer complex. The negative charge in this intermediate is stabilized by resonance, particularly by delocalization onto the electronegative nitrogen atoms.[3]

  • Elimination of Leaving Group: The aromaticity of the pyrazine ring is restored by the elimination of the chloride ion (leaving group), yielding the final product and generating one equivalent of hydrochloric acid (HCl).

SNAr_Mechanism cluster_reactants Reactants cluster_intermediate Meisenheimer Complex cluster_products Products Start 2,6-Dichloropyrazine + Propylamine Intermediate Anionic σ-complex Start->Intermediate + Nucleophilic Attack Product This compound + HCl Intermediate->Product - Elimination of Cl⁻ - Rearomatization Workflow A 1. Reaction Setup (Inert Atmosphere) B 2. Reagent Addition (Propylamine) A->B C 3. Heating & Reaction (80 °C) B->C D 4. Monitoring (TLC / LC-MS) C->D E Is Starting Material Consumed? D->E E->C No F 5. Quench & Aqueous Workup E->F Yes G 6. Purification (Column Chromatography) F->G H 7. Characterization (NMR, MS, HPLC) G->H I Pure Product H->I

Sources

Technical Support Center: Purification of 2-Chloro-6-propylaminopyrazine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Chloro-6-propylaminopyrazine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and detailed protocols for the purification of this important synthetic intermediate. As Senior Application Scientists, we understand that the purity of your starting materials is paramount for the success of your research.

Frequently Asked Questions (FAQs) about Impurities

This section addresses common questions regarding the impurities that may be encountered in a sample of this compound.

Q1: What are the most common impurities I might encounter in my sample of this compound?

The impurities in your sample will largely depend on the synthetic route and the purification methods employed. The most common synthesis involves the nucleophilic substitution of a chlorine atom on 2,6-dichloropyrazine with propylamine. Based on this, you can anticipate the following impurities:

  • Unreacted Starting Materials: Residual 2,6-dichloropyrazine and excess propylamine.

  • Over-reacted Byproduct: 2,6-di(propylamino)pyrazine, where both chlorine atoms have been substituted.

  • Isomeric Impurities: If the starting 2,6-dichloropyrazine was not pure, you might have isomeric aminopyrazines. For example, the presence of 2,3-dichloropyrazine in the starting material will lead to the formation of 2-Chloro-3-propylaminopyrazine.[1][2]

  • Hydrolysis Product: 2-Hydroxy-6-propylaminopyrazine can form if the chloro group is hydrolyzed, which can occur in the presence of water, especially at elevated temperatures or non-neutral pH.[3]

  • Solvent and Reagent-Related Impurities: Residual solvents like DMSO or DMF, and bases like triethylamine or DIPEA used in the reaction.[4]

Q2: How can I identify these impurities?

A combination of chromatographic and spectroscopic techniques is essential for a comprehensive impurity profile:

  • Thin-Layer Chromatography (TLC): A quick and easy method to get a preliminary assessment of the purity. Different spots will indicate the presence of multiple components.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative information about the purity of your sample and can be used to resolve and quantify different impurities.[5]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Particularly useful for identifying volatile impurities such as residual solvents and starting materials.[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for structural elucidation and can help in identifying and quantifying impurities with distinct signals.[5]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Can be used to identify the molecular weights of the impurities, aiding in their identification.[6]

Q3: What are the sources of these impurities?

Understanding the origin of impurities is key to preventing their formation and optimizing your purification strategy.

G cluster_synthesis Synthesis of 2,6-Dichloropyrazine cluster_amination Synthesis of this compound cluster_workup Workup & Purification 2-Chloropyrazine 2-Chloropyrazine 2,6-Dichloropyrazine 2,6-Dichloropyrazine 2-Chloropyrazine->2,6-Dichloropyrazine Chlorination 2,3-Dichloropyrazine 2,3-Dichloropyrazine (Isomeric Impurity) 2-Chloropyrazine->2,3-Dichloropyrazine Side Reaction This compound Target Compound 2,6-Dichloropyrazine->this compound + Propylamine 2-Hydroxypyrazine 2-Hydroxypyrazine 2-Hydroxypyrazine->2-Chloropyrazine POCl3 2-Chloro-3-propylaminopyrazine (Isomeric Impurity) 2-Chloro-3-propylaminopyrazine (Isomeric Impurity) 2,3-Dichloropyrazine->2-Chloro-3-propylaminopyrazine (Isomeric Impurity) + Propylamine 2,6-di(propylamino)pyrazine Di-substituted Impurity This compound->2,6-di(propylamino)pyrazine + Propylamine (Over-reaction) 2-Hydroxy-6-propylaminopyrazine (Hydrolysis) 2-Hydroxy-6-propylaminopyrazine (Hydrolysis) This compound->2-Hydroxy-6-propylaminopyrazine (Hydrolysis) H2O G TLC 1. TLC Analysis for Solvent System Optimization Packing 2. Column Packing (Slurry Method) TLC->Packing Loading 3. Sample Loading (Dry Loading) Packing->Loading Elution 4. Elution and Fraction Collection Loading->Elution Analysis 5. TLC Analysis of Fractions Elution->Analysis Pooling 6. Pooling of Pure Fractions & Solvent Evaporation Analysis->Pooling Characterization 7. Characterization of Pure Product Pooling->Characterization

Sources

Technical Support Center: A Troubleshooting Guide for Pyrazine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for pyrazine synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of these vital heterocyclic compounds. Here, you will find a structured approach to troubleshooting, featuring frequently asked questions, detailed experimental protocols, and data-driven insights to support your research and development efforts.

Part 1: General Synthesis Troubleshooting (FAQs)

This section addresses broad, common issues that can arise during various pyrazine synthesis protocols.

Q1: My pyrazine synthesis is resulting in a very low yield. What are the most common culprits?

A1: Low yields are a frequent challenge in pyrazine synthesis, often stemming from suboptimal reaction conditions or material purity.[1][2] Classical methods, in particular, are often associated with poor yields due to harsh reaction conditions.[1][3] Here are the primary areas to investigate:

  • Reaction Temperature: Temperature is a critical parameter. For instance, in gas-phase dehydrogenation reactions, temperatures below 300°C may lead to incomplete conversion and the formation of piperazine byproducts. Conversely, exceeding 450°C can cause the pyrazine ring itself to decompose.[1] For enzymatic reactions, temperature influences both enzyme activity and stability; while higher temperatures can increase reaction rates, they can also lead to degradation if not optimized.[4]

  • Purity of Starting Materials: Impurities in your reactants, such as α-dicarbonyl compounds, 1,2-diamines, or amino acids, can lead to a host of unwanted side reactions.[2][5] For example, aldol condensation products present in denatured ethanol can significantly reduce your yield.[1] It is crucial to use purified starting materials.

  • Choice of Base and Catalyst: The selection and quantity of the base or catalyst are pivotal. In some dehydrogenative coupling reactions, potassium hydride (KH) has been demonstrated to provide significantly higher yields than other bases like sodium ethoxide (NaOEt) or potassium tert-butoxide (tBuOK).[1][6] Catalyst loading also requires careful optimization; high loading may not be scalable, while insufficient catalyst will result in an incomplete reaction.[1]

  • Work-up and Purification Losses: Significant product loss can occur during extraction and purification.[1] To mitigate this, multiple extractions with a suitable solvent are often necessary to ensure complete recovery of the pyrazine derivative from the reaction mixture.[1]

Q2: The reaction mixture has turned dark brown or black. What does this signify and how can it be prevented?

A2: A dark coloration in the reaction mixture typically points to polymerization or degradation of the starting materials or products.[1] This can be attributed to several factors:

  • Excessive Heat: Overheating is a common cause of decomposition and the formation of polymeric tars.[1] Precise temperature control is essential.

  • Air Oxidation: Many intermediates in pyrazine synthesis are sensitive to air and can oxidize, leading to complex side reactions and discoloration.[1] If you are working with air-sensitive compounds, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) is recommended.

  • Side Reactions: Undesired pathways, such as aldol condensations, can produce colored byproducts, especially if the solvent or starting materials contain aldehydes or ketones with α-hydrogens.[1]

Q3: I'm not detecting any of the desired pyrazine product. What are the most fundamental steps to re-check?

A3: A complete failure to form the pyrazine product usually indicates a fundamental issue with the reaction setup or reactants.[5]

  • Verify Reaction Conditions: Double-check the required temperature and pressure for your specific synthesis. Some reactions have a very narrow optimal window.[1]

  • Assess Reactant Quality: Ensure your starting materials are pure and have the correct chemical structure. For reactions involving amino acids, for instance, a primary amine group must be available for the initial condensation to occur.[5]

  • Check pH: The pH of the reaction medium can be critical. For example, in the Maillard reaction, a pH that is too acidic can inhibit key steps in pyrazine formation.[5] The optimal range is often between pH 7 and 10.

  • Confirm Catalyst/Reagent Activity: Ensure that any catalysts used are active and that reagents have not degraded during storage.

Below is a decision tree to guide your troubleshooting process for low or no yield.

G start Low or No Pyrazine Yield check_conditions Are reaction conditions (Temp, Time, pH) correct? start->check_conditions check_reactants Are starting materials pure and correct? check_conditions->check_reactants Yes solution_conditions Optimize T, t, and pH. Consult literature for specific system. check_conditions->solution_conditions No check_workup Is work-up procedure optimized for product recovery? check_reactants->check_workup Yes solution_reactants Purify starting materials. Verify structure via NMR/MS. check_reactants->solution_reactants No solution_workup Perform multiple extractions. Consider alternative purification (distillation, chromatography). check_workup->solution_workup No success Yield Improved check_workup->success Yes solution_conditions->check_conditions solution_reactants->check_reactants solution_workup->check_workup

Caption: Troubleshooting decision tree for low pyrazine yields.

Part 2: Method-Specific Troubleshooting

Different synthetic routes have unique challenges. This section focuses on two classical methods.

Gutknecht Pyrazine Synthesis (1879)

This method relies on the self-condensation of α-amino ketones, which are often generated in situ, to form dihydropyrazines, followed by oxidation.[7][8][9]

Q: The yield of my Gutknecht synthesis is poor. Where is the most likely point of failure?

A: The primary challenge in the Gutknecht synthesis is the stability and handling of the α-amino ketone intermediate.[2] This intermediate can be unstable and prone to side reactions. The final oxidation step is another critical point where yield can be lost.

  • Intermediate Instability: Since α-amino ketones are often generated in situ (e.g., by reducing an α-oximino ketone), ensure the reduction is clean and complete before the condensation step.[7]

  • Incomplete Oxidation: The dihydropyrazine intermediate must be oxidized to the aromatic pyrazine.[2] This can be achieved with oxidizing agents like copper(II) sulfate, mercury oxides, or even atmospheric oxygen.[1][7] If this step is inefficient, the final product will be a mixture, lowering the yield of the desired pyrazine.[2] Ensure sufficient oxidant and adequate reaction time for this step.

Gutknecht_Workflow cluster_0 Step 1: Intermediate Formation cluster_1 Step 2: Cyclization & Oxidation Ketone Starting Ketone Oximino_Ketone α-Oximino Ketone Ketone->Oximino_Ketone Nitrous Acid Amino_Ketone α-Amino Ketone (Unstable Intermediate) Oximino_Ketone->Amino_Ketone Reduction (e.g., Zn/NaOH) Dihydropyrazine Dihydropyrazine Amino_Ketone->Dihydropyrazine Self-Condensation (Dimerization) Pyrazine Final Pyrazine Product Dihydropyrazine->Pyrazine Oxidation (e.g., Air, CuSO4)

Caption: Workflow of the Gutknecht pyrazine synthesis.

Staedel-Rugheimer Pyrazine Synthesis (1876)

This classic synthesis involves reacting a 2-haloacetophenone with ammonia to generate an amino ketone, which then condenses and oxidizes to form the pyrazine.[9][10][11]

Q: I am getting multiple unidentified byproducts in my Staedel-Rugheimer synthesis. Why?

A: The starting materials, particularly the 2-haloacetophenone, are highly reactive and can participate in various side reactions. The use of ammonia also introduces the possibility of forming other nitrogen-containing heterocycles. Careful control of stoichiometry and temperature is necessary to minimize these unwanted pathways.

Part 3: Purification Challenges and Solutions

Isolating the target pyrazine in high purity is as critical as the synthesis itself.

Q1: I am observing imidazole derivatives as byproducts in my reaction. How can I avoid this and purify my desired pyrazine?

A1: The formation of imidazole byproducts is a known issue, especially in syntheses involving ammonium hydroxide and sugars.[2] Fortunately, purification strategies can effectively separate these from your target pyrazine.

  • Solvent Selection for Extraction: The choice of solvent for liquid-liquid extraction (LLE) is critical. Using a nonpolar solvent like hexane is highly effective, as it typically extracts the pyrazines while leaving the more polar imidazole derivatives in the aqueous layer.[1][12][13] In contrast, more polar solvents like methyl-t-butyl ether (MTBE) or ethyl acetate are more likely to co-extract imidazoles, necessitating further purification steps.[1][12][13][14]

  • Column Chromatography: If your organic extract is contaminated with imidazoles, column chromatography on silica gel is an excellent purification method. Silica will retain the polar imidazole impurities, allowing the less polar pyrazine to be eluted.[12][13] A common eluent system is a mixture of hexane and ethyl acetate (e.g., 90:10).[12][13][15]

Purification_Logic start Crude Reaction Mixture (Pyrazines + Imidazoles) lle Liquid-Liquid Extraction (LLE) start->lle hexane Hexane lle->hexane Use Nonpolar Solvent mtbe MTBE / Ethyl Acetate lle->mtbe Use Polar Solvent hexane_result Clean Pyrazine Extract (Imidazoles remain in aq. layer) hexane->hexane_result mtbe_result Contaminated Extract (Pyrazines + Imidazoles) mtbe->mtbe_result final_product Pure Pyrazine hexane_result->final_product Direct to Isolation chromatography Silica Gel Chromatography mtbe_result->chromatography chromatography->final_product

Caption: Impact of solvent choice on pyrazine purification.

Part 4: Quantitative Data & Experimental Protocols

Data Tables

Optimizing reaction parameters is key to maximizing yield. The following tables summarize findings from literature on the impact of various conditions.

Table 1: Optimization of Reaction Conditions for 2,5-Diphenylpyrazine Synthesis [6]

EntryCatalyst (mol%)Base (mol%)SolventTemp (°C)Time (h)Yield (%)
1Mn-pincer (2)KH (3)Toluene1502499
2Mn-pincer (2)KH (3)THF1502490
3Mn-pincer (2)KH (3)1,4-Dioxane1502495
4Mn-pincer (2)KH (3)Toluene12524>99
5Mn-pincer (2)KH (3)Toluene15012>99
6Mn-pincer (2)tBuOK (3)Toluene1502415
7Mn-pincer (2)NaOMe (3)Toluene1502410
8NoneKH (3)Toluene150240
9Mn-pincer (2)NoneToluene15024Trace

Reaction conditions: 2-phenylglycinol (0.5 mmol), catalyst, base, and solvent (2 mL) in a closed system. Yield determined by GC-MS.

Table 2: Effect of Solvent on Enzymatic Synthesis of Pyrazinamide Derivatives [4]

SolventLog PYield (%)
tert-Amyl alcohol1.3High
Ethanol-0.3Lower (byproducts observed)
Isopropanol0.05Lower (byproducts observed)
Isobutanol0.8Lower (byproducts observed)
Acetonitrile-0.34Low
Dichloromethane1.25Low
DMSO-1.35Low
THF0.46Low

General conditions: Reaction of pyrazine-2-carboxylate and benzylamine catalyzed by Lipozyme® TL IM in a continuous flow reactor.

Experimental Protocols
Protocol 1: General Purification of Pyrazines from Imidazole Byproducts

This protocol is a generalized procedure based on common practices for separating pyrazines from polar impurities like imidazoles.[12][13][14][15]

1. Liquid-Liquid Extraction (LLE): a. Cool the aqueous reaction mixture to room temperature. b. If the mixture is acidic, carefully neutralize it with a suitable base (e.g., NaHCO₃ solution). c. Transfer the mixture to a separatory funnel. d. Add an equal volume of hexane. e. Shake the funnel vigorously, venting frequently to release any pressure. f. Allow the layers to separate completely. g. Drain the lower aqueous layer. Collect the upper organic (hexane) layer. h. Repeat the extraction of the aqueous layer with fresh hexane two more times to maximize recovery. i. Combine all hexane extracts.

2. Drying and Concentration: a. Dry the combined hexane extracts over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄). b. Filter off the drying agent. c. Concentrate the filtrate using a rotary evaporator to obtain the crude pyrazine product.

3. Silica Gel Chromatography (if necessary): a. Prepare a silica gel column using a slurry of silica in hexane. b. Dissolve the crude product in a minimal amount of dichloromethane or the eluent. c. Load the solution onto the top of the silica column. d. Elute the column with a nonpolar solvent system, such as 90:10 hexane:ethyl acetate. e. Collect fractions and analyze them by TLC or GC-MS to identify those containing the pure pyrazine. f. Combine the pure fractions and remove the solvent under reduced pressure.

References
  • Ashraf-Khorassani, M., et al. (2019). Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. Journal of Chromatographic Science. Available at: [Link]

  • Ashraf-Khorassani, M., et al. (2019). Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. PubMed. Available at: [Link]

  • Li, S., et al. (2022). Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus. RSC Advances. Available at: [Link]

  • Ashraf-Khorassani, M., et al. (2019). Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. ResearchGate. Available at: [Link]

  • Balaraman, E., et al. (2018). Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes. ACS Catalysis. Available at: [Link]

  • Gutknecht, H. (1879). Ueber die Bildung von Pyrazinderivaten. Berichte der deutschen chemischen Gesellschaft.
  • Mondal, J., & Borah, R. (2017). Greener approach toward one pot route to pyrazine synthesis. Cogent Chemistry. Available at: [Link]

  • Krems, I.J., & Spoerri, P.E. (1947). The Pyrazines. Chemical Reviews.
  • Wiley Online Library. (n.d.). Gutknecht Pyrazine Synthesis. Major Named Reactions in Organic Chemistry. Available at: [Link]

  • Staedel, W., & Rugheimer, L. (1876). Ueber die Einwirkung von Ammoniak auf Chloracetylbenzol. Berichte der deutschen chemischen Gesellschaft.
  • North Bengal University. (n.d.). Chapter IV Section A (General introduction and synthetic background). NBU-IR. Available at: [Link]

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Validation & Comparative

A Senior Application Scientist's Guide to the 1H NMR Analysis of 2-Chloro-6-propylaminopyrazine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the 1H Nuclear Magnetic Resonance (NMR) spectroscopy of 2-Chloro-6-propylaminopyrazine, a key heterocyclic compound with applications in medicinal chemistry and materials science. We will delve into the structural elucidation of this molecule by comparing its predicted spectral data with that of foundational pyrazine derivatives. This comparative approach, supported by detailed experimental protocols, aims to equip researchers, scientists, and drug development professionals with the expertise to confidently interpret the NMR spectra of substituted pyrazines.

The Foundational Role of 1H NMR in Structural Elucidation

In the realm of organic chemistry, 1H NMR spectroscopy stands as an unparalleled tool for the determination of molecular structure. Its ability to probe the chemical environment of individual protons within a molecule provides a detailed roadmap of connectivity and stereochemistry. For heterocyclic systems like pyrazines, which form the core of numerous pharmaceuticals and functional materials, a thorough understanding of their 1H NMR spectra is paramount. The chemical shifts (δ), coupling constants (J), and signal multiplicities serve as fingerprints, allowing for the unambiguous identification and characterization of these compounds.

The electronic nature of the pyrazine ring, with its two electron-withdrawing nitrogen atoms, significantly influences the chemical shifts of the ring protons, typically shifting them downfield into the aromatic region of the spectrum.[1][2] The introduction of substituents, such as the chloro and propylamino groups in our target molecule, further modulates the electronic environment, leading to predictable changes in the spectrum that, when understood, provide a wealth of structural information.

Experimental Protocol: Acquiring a High-Quality 1H NMR Spectrum

The acquisition of a clean, high-resolution 1H NMR spectrum is contingent upon meticulous sample preparation and the appropriate selection of acquisition parameters. The following protocol outlines a robust procedure for the analysis of this compound.

I. Sample Preparation: The Cornerstone of a Good Spectrum

A well-prepared sample is the most critical factor for obtaining a high-quality NMR spectrum.[3] The following steps ensure the removal of contaminants and the creation of a homogeneous solution.

  • Analyte Purity: Begin with a high-purity sample of this compound (typically >95%). Impurities will introduce extraneous signals that can complicate spectral interpretation.

  • Mass Determination: Accurately weigh approximately 5-25 mg of the compound into a clean, dry vial.[4]

  • Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl3) is a common choice for many organic molecules due to its excellent dissolving power and relatively simple residual solvent signal.[5] Add approximately 0.6-0.7 mL of the deuterated solvent to the vial.[4]

  • Dissolution and Homogenization: Gently swirl the vial to dissolve the compound completely. If necessary, gentle warming or sonication can be employed. It is crucial that the solution is homogeneous and free of any solid particles, as these can degrade the spectral resolution by distorting the magnetic field homogeneity.[4]

  • Filtration: Filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube. This step removes any suspended microparticles.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.

II. NMR Spectrometer Setup and Data Acquisition

The following parameters are recommended for a standard 1H NMR experiment on a 400 MHz spectrometer.

  • Locking and Shimming: Insert the sample into the spectrometer. The instrument will "lock" onto the deuterium signal of the solvent to stabilize the magnetic field. A process called "shimming" is then performed to optimize the homogeneity of the magnetic field across the sample, which is essential for obtaining sharp, well-resolved peaks.[2][6]

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on a Bruker instrument).

    • Spectral Width: Approximately 16 ppm, centered around 8 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-2 seconds. This delay allows for the protons to return to their equilibrium state before the next pulse, ensuring accurate signal integration.

    • Number of Scans: 16-64 scans are typically sufficient for a sample of this concentration to achieve a good signal-to-noise ratio.

    • Temperature: 298 K (25 °C).

Spectral Analysis and Comparison

The following table summarizes the predicted 1H NMR data for this compound and compares it with the experimental data for pyrazine, 2-chloropyrazine, and 2-aminopyrazine. This comparison allows for a clear understanding of the substituent effects on the chemical shifts of the pyrazine ring protons.

Table 1: Comparative 1H NMR Data of Pyrazine Derivatives (in CDCl3)

CompoundProton(s)Predicted/Experimental Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Reference(s)
This compound H-3~7.8 - 8.0Singlet-Predicted
H-5~7.6 - 7.8Singlet-Predicted
NH~5.0 - 6.0Broad Singlet-Predicted
-CH2- (propyl)~3.3 - 3.5Quartet~7Predicted
-CH2- (propyl)~1.6 - 1.8Sextet~7Predicted
-CH3 (propyl)~0.9 - 1.1Triplet~7Predicted
Pyrazine H-2, H-3, H-5, H-68.63Singlet-[7]
2-Chloropyrazine H-38.56Singlet-[8][9]
H-58.43Doublet1.4[8][9]
H-68.41Doublet2.5[8][9]
2-Aminopyrazine H-38.07Singlet-[10][11]
H-57.97Doublet1.5[10][11]
H-67.82Doublet2.7[10][11]
NH24.65Broad Singlet-[10][11]

Interpreting the Substituent Effects

The data presented in Table 1 clearly illustrates the electronic influence of the chloro and propylamino substituents on the chemical shifts of the pyrazine ring protons.

  • Pyrazine: The parent pyrazine molecule exhibits a single peak at 8.63 ppm, indicative of the four equivalent and highly deshielded protons due to the electron-withdrawing nature of the two nitrogen atoms.[1]

  • 2-Chloropyrazine: The introduction of an electron-withdrawing chlorine atom at the C-2 position generally deshields the adjacent ring protons. However, the observed upfield shift of the pyrazine protons compared to the parent pyrazine can be attributed to the complex interplay of inductive and resonance effects, as well as potential solvent effects.

  • 2-Aminopyrazine: In contrast, the electron-donating amino group at the C-2 position significantly shields the ring protons, causing a noticeable upfield shift in their chemical shifts compared to both pyrazine and 2-chloropyrazine.[10][11] The protons of the amino group itself appear as a broad singlet due to quadrupole broadening and potential hydrogen exchange.

  • This compound: For our target molecule, we can predict the following:

    • The two remaining ring protons at the H-3 and H-5 positions will appear as singlets, as they lack adjacent protons to couple with.

    • The electron-donating propylamino group is expected to exert a stronger shielding effect than the electron-withdrawing chloro group. Consequently, the H-5 proton, which is para to the amino group, is predicted to be the most shielded of the ring protons.

    • The H-3 proton, being adjacent to the electron-withdrawing chlorine atom, will likely be the most deshielded of the two ring protons.

    • The propyl group will exhibit its characteristic splitting pattern: a triplet for the terminal methyl group, a sextet for the central methylene group, and a quartet for the methylene group attached to the nitrogen.

    • The NH proton is expected to appear as a broad singlet.

Visualizing the Molecular Structure and Proton Environments

The following diagram, generated using Graphviz, illustrates the structure of this compound and the distinct proton environments that give rise to the predicted 1H NMR spectrum.

Caption: Molecular structure of this compound with key protons highlighted.

Conclusion

The 1H NMR analysis of this compound, when approached with a comparative methodology, provides a clear and detailed picture of its molecular structure. By understanding the fundamental principles of chemical shifts and coupling constants, and by leveraging the spectral data of simpler, related pyrazine derivatives, researchers can confidently assign the signals in the spectrum and confirm the identity of their target compound. The experimental protocol detailed in this guide provides a robust framework for obtaining high-quality data, which is the essential first step in any structural elucidation endeavor.

References

  • The Royal Society of Chemistry. (n.d.). Supporting Information for Pyrazine derivatives Synthesis in Continuous-flow system.
  • ResearchGate. (n.d.). 1H NMR spectra (aromatic region) of free pyrazine, 4,4′-bipyridine and....
  • SpectraBase. (n.d.). Pyrazine - Optional[1H NMR] - Chemical Shifts.
  • ChemicalBook. (n.d.). 2-Chloropyridine(109-09-1) 1H NMR spectrum.
  • ChemicalBook. (n.d.). 2-Aminopyridine(504-29-0) 1H NMR spectrum.
  • ChemicalBook. (n.d.). 2-Chloropyrazine(14508-49-7) 1H NMR spectrum.
  • Benchchem. (n.d.). Application Notes and Protocols: 1H and 13C NMR Spectral Analysis of 2-Hydroxy-5-methylpyrazine.
  • ResearchGate. (n.d.). 1H NMR spectra for: (a) 2-Aminopyridine, (b) cobalt complexes and (c)....
  • University of Leicester. (n.d.). NMR Sample Preparation.
  • IOP Conference Series: Materials Science and Engineering. (2019). Chemical Transformation of Pyrazine Derivatives.
  • ChemicalBook. (n.d.). 2-Chloropyrimidine(1722-12-9) 1H NMR spectrum.
  • ChemicalBook. (n.d.). 2-Aminopyrimidine(109-12-6) 1H NMR spectrum.
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  • PubChem. (n.d.). Chloropyrazine. Retrieved from [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH_qHCVYB0g_Qr9TZ0lYuAB8AJjIgN0B0q4fpYcxQFrRMEfe52wnDB7Lq3qGamUS12UMrFVjS9kXcY8jk7Qzsvngs3fTaz18BmFk5V_KLO45rcM5o1ZWXAdpBUCrDKfz3biHPrl4yFU6m9jQKQg6YocizkB]([Link]

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Introduction to 2-Chloro-6-propylaminopyrazine and its Analytical Challenges

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Mass Spectrometry of 2-Chloro-6-propylaminopyrazine

This guide offers a detailed comparison of mass spectrometry-based methods for the analysis of this compound (C₇H₁₀ClN₃, Molecular Weight: 171.63 g/mol ).[1][2] Designed for researchers, scientists, and drug development professionals, this document provides an objective comparison of analytical techniques, supported by predictive data and detailed experimental protocols. As a synthetic intermediate, the robust and accurate characterization of this pyrazine derivative is critical for ensuring the quality and integrity of downstream products.

This compound is a substituted pyrazine, a class of heterocyclic aromatic compounds significant in medicinal chemistry and flavor science.[3] Its structure, featuring a pyrazine core, a chlorine substituent, and a propylamino side chain, presents unique analytical considerations. The primary objective of any analytical method for this compound is to confirm its identity, assess its purity, and quantify it, often in complex matrices.

The selection of an optimal analytical technique is paramount and depends on factors such as the compound's volatility, thermal stability, and the required sensitivity. This guide focuses on Gas Chromatography-Mass Spectrometry (GC-MS) as the primary analytical tool due to the compound's predicted volatility, while also comparing it with viable alternatives like High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) Spectroscopy.[4][5]

Primary Technique: Gas Chromatography-Mass Spectrometry (GC-MS)

For volatile and semi-volatile compounds like this compound (Predicted Boiling Point: 278.1±35.0 °C), GC-MS with Electron Ionization (EI) is a powerful and definitive analytical method.[1] The gas chromatograph separates the analyte from volatile impurities, while the mass spectrometer provides high-specificity detection and structural information based on mass-to-charge ratio and fragmentation patterns.

Electron Ionization (EI) is considered a "hard" ionization technique, employing high-energy electrons (typically 70 eV) to induce ionization and extensive fragmentation.[6][7] This fragmentation is highly reproducible and creates a characteristic "fingerprint" of the molecule, which is invaluable for structural elucidation and library matching.

Predicted Electron Ionization Mass Spectrum and Fragmentation

The mass spectrum of this compound is predicted to show a distinct molecular ion peak and a series of fragment ions resulting from the cleavage of its structure.

  • Molecular Ion ([M]•+): The molecular ion peak is expected at a mass-to-charge ratio (m/z) of 171. A crucial diagnostic feature will be the presence of an isotopic peak at m/z 173 ([M+2]•+), with an intensity approximately one-third of the molecular ion peak, characteristic of the presence of a single chlorine atom (³⁵Cl:³⁷Cl ≈ 3:1).[8]

  • Key Fragmentation Pathways: The high energy of electron ionization is expected to induce several key bond cleavages.[7][9]

    • Alpha-Cleavage: A dominant fragmentation pathway for amines is the cleavage of the C-C bond adjacent to the nitrogen atom (alpha-cleavage).[10][11] For this compound, this would involve the loss of an ethyl radical (•C₂H₅), resulting in a prominent fragment ion at m/z 142.

    • Loss of Propene: A common rearrangement for N-propyl substituted compounds involves the loss of a neutral propene molecule (C₃H₆) via a McLafferty-type rearrangement, leading to a fragment at m/z 129.

    • Loss of Chlorine: The loss of the chlorine radical (•Cl) from the molecular ion would produce a fragment at m/z 136.[12]

    • Ring Fragmentation: The stable pyrazine ring can also undergo fragmentation, although these peaks are typically of lower intensity.

Predicted Fragmentation of this compound

G cluster_frags Fragment Ions cluster_losses Neutral Losses M [C₇H₁₀ClN₃]•+ m/z 171/173 L1 - •C₂H₅ (Alpha-Cleavage) M->L1 L2 - C₃H₆ (Rearrangement) M->L2 L3 - •Cl M->L3 F1 [C₅H₇ClN₂]•+ m/z 142/144 F2 [C₄H₄ClN₂]•+ m/z 129/131 F3 [C₇H₁₀N₃]+ m/z 136 L1->F1 L2->F2 L3->F3

Caption: Predicted EI fragmentation pathway of this compound.

Detailed Experimental Protocol: GC-MS Analysis

This protocol provides a robust starting point for the analysis of this compound.

  • Sample Preparation:

    • Dissolve 1 mg of the sample in 1 mL of a suitable volatile solvent (e.g., Dichloromethane or Ethyl Acetate).

    • Vortex the solution to ensure complete dissolution.

    • If necessary, perform a serial dilution to achieve a final concentration of approximately 10-100 µg/mL.

  • Instrumentation:

    • A gas chromatograph coupled to a mass spectrometer with an Electron Ionization (EI) source (e.g., Agilent GC-MS system or equivalent).

  • Gas Chromatography (GC) Conditions:

    • Injector Temperature: 250 °C

    • Injection Mode: Split (e.g., 50:1 split ratio) to prevent column overloading.

    • Injection Volume: 1 µL

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness).

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 2 minutes.

      • Ramp: Increase temperature at a rate of 15 °C/min to 280 °C.

      • Final hold: Hold at 280 °C for 5 minutes.

  • Mass Spectrometry (MS) Conditions:

    • Ion Source Temperature: 230 °C

    • Quadrupole Temperature: 150 °C

    • Ionization Energy: 70 eV

    • Mass Range: Scan from m/z 40 to 400.

    • Solvent Delay: 3 minutes (to prevent the solvent peak from damaging the detector).

  • Data Analysis:

    • Identify the chromatographic peak corresponding to this compound.

    • Analyze the mass spectrum of the peak, confirming the molecular ion (m/z 171) and the M+2 isotopic peak (m/z 173).

    • Compare the observed fragment ions (e.g., m/z 142, 129, 136) with the predicted fragmentation pattern for structural confirmation.

Comparison with Alternative Analytical Techniques

While GC-MS is highly effective, other techniques offer complementary information or may be more suitable under specific circumstances.[5]

Analytical Workflow for Compound Characterization

G cluster_prep Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Interpretation Prep Dissolve Sample (e.g., 1 mg/mL) GCMS GC-MS (Volatility & Structure) Prep->GCMS HPLC HPLC-UV (Purity & Quantification) Prep->HPLC NMR NMR (Unambiguous Structure) Prep->NMR Data Combine Data: - Confirm Identity - Assess Purity - Quantify GCMS->Data HPLC->Data NMR->Data

Caption: General workflow for comprehensive analytical characterization.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique suitable for compounds that may not be volatile or are thermally unstable.[4] It separates components based on their partitioning between a liquid mobile phase and a solid stationary phase.

  • Principle: Separation based on polarity.

  • Detector: Typically a Diode-Array Detector (DAD) or UV detector, which provides quantitative data but limited structural information compared to MS.

  • Advantages: Excellent for purity assessment and quantification. Non-destructive.

  • Limitations: Less structural information than MS. Requires chromophores for UV detection.

Experimental Protocol: HPLC-UV Analysis

  • Sample Preparation: Dissolve 1 mg of the sample in 1 mL of mobile phase.

  • Instrumentation: HPLC system with a UV/DAD detector.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: Isocratic elution with a mixture of Acetonitrile and Water (e.g., 60:40 v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: Scan from 200-400 nm; select an optimal wavelength for quantification (e.g., ~254 nm).

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation power of HPLC with the detection specificity of mass spectrometry. For a compound like this compound, this is most useful when analyzing complex matrices or when very high sensitivity is required. Softer ionization techniques like Electrospray Ionization (ESI) are typically used, which often result in less fragmentation and a more prominent molecular ion, ideal for quantification.

  • Principle: Separation by HPLC followed by ionization (e.g., ESI) and mass analysis.

  • Advantages: High sensitivity and selectivity. Applicable to a wide range of compounds.

  • Limitations: ESI provides less fragmentation for structural elucidation than EI unless tandem MS (MS/MS) is employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is an unparalleled technique for the unambiguous determination of molecular structure.[4] It provides detailed information about the chemical environment and connectivity of atoms (¹H, ¹³C) in a molecule. While MS identifies the mass and elemental formula, NMR confirms the precise arrangement of atoms. It is primarily used for structural confirmation rather than routine quantification or purity analysis.

Comparative Summary

The choice of analytical technique is dictated by the specific research question, whether it is structural confirmation, purity assessment, or quantification.

FeatureGC-MS with Electron IonizationHPLC with UV DetectionLC-MS with ESI
Principle Separation of volatile compounds followed by mass-based detection.Separation based on partitioning between liquid and solid phases.Liquid-phase separation followed by mass-based detection.
Applicability Volatile and thermally stable compounds.Wide range of compounds, including non-volatile and thermally labile.Broad applicability, bridges the gap between GC-MS and HPLC.
Structural Info Excellent (reproducible fragmentation patterns).Limited (UV spectrum only).Good (Molecular ion); requires MS/MS for detailed fragmentation.
Sensitivity HighModerate to HighVery High
Primary Use Identification and structural elucidation.Purity determination and routine quantification.High-sensitivity quantification and analysis in complex matrices.

Conclusion

For the comprehensive analysis of this compound, Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization stands out as the most powerful single technique. It provides definitive structural confirmation through characteristic and reproducible fragmentation patterns, including the critical chlorine isotopic signature, while simultaneously offering excellent sensitivity and separation capabilities.

While GC-MS is ideal for identification, a multi-technique approach is often necessary for full characterization in a drug development setting. HPLC-UV offers a robust and straightforward method for purity assessment and quantification, while NMR spectroscopy remains the gold standard for absolute structural verification. The strategic application of these methods, as outlined in this guide, ensures a thorough and reliable characterization of this compound, upholding the highest standards of scientific integrity.

References

  • BIOSYNCE. (2025, November 26). What analytical methods are used for pyrazine detection? BIOSYNCE Blog.
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A Comparative Guide to 2-Chloro-6-propylaminopyrazine and Other Pyrazine Derivatives for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison of 2-Chloro-6-propylaminopyrazine with other pyrazine derivatives, offering valuable insights for researchers, scientists, and drug development professionals. By examining its synthesis, chemical properties, and biological activities alongside relevant analogs, this document aims to facilitate informed decisions in medicinal chemistry and related fields.

Introduction to the Pyrazine Scaffold

Pyrazine, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 4, is a privileged scaffold in medicinal chemistry.[1][2] Its derivatives have garnered significant attention due to their wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antitubercular properties.[1][3] The electron-withdrawing nature of the nitrogen atoms makes the pyrazine ring susceptible to nucleophilic aromatic substitution, allowing for the introduction of various functional groups and the fine-tuning of its pharmacological profile.[4]

Synthesis and Chemical Properties of this compound

The synthesis of this compound typically proceeds through a multi-step route, starting from commercially available precursors. A common strategy involves the initial synthesis of 2,6-dichloropyrazine, followed by a nucleophilic aromatic substitution (SNAr) reaction.

A plausible synthetic pathway is outlined below:

Synthesis_Workflow Pyrazine Pyrazine Monochloropyrazine Monochloropyrazine Pyrazine->Monochloropyrazine Chlorination Dichloropyrazine 2,6-Dichloropyrazine Monochloropyrazine->Dichloropyrazine Chlorination [2] TargetCompound This compound Dichloropyrazine->TargetCompound Nucleophilic Aromatic Substitution (Propylamine)

Figure 1: Plausible synthetic workflow for this compound.

The chlorination of pyrazine can yield monochloropyrazine, which can be further chlorinated to produce 2,6-dichloropyrazine.[1] The subsequent reaction with propylamine selectively displaces one of the chlorine atoms to yield the target compound. The regioselectivity of this substitution is influenced by the reaction conditions and the nature of the nucleophile.[5]

Experimental Protocol: Synthesis of 2-Amino-6-chloropyrazine (A potential precursor)

This protocol describes the synthesis of 2-aminopyrazine from 2-chloropyrazine, a key step in the synthesis of many 2,6-disubstituted pyrazines.[6]

Materials:

  • 2-Chloropyrazine

  • Anhydrous ammonia

  • Anhydrous ethanol

  • Autoclave

Procedure:

  • A mixture of 2-chloropyrazine, anhydrous ammonia, and anhydrous ethanol is prepared in a suitable ratio.

  • The mixture is heated in an autoclave at a temperature of at least 100°C.

  • The reaction is maintained for a sufficient time to ensure completion.

  • After cooling, the solvent and excess ammonia are removed under reduced pressure.

  • The resulting residue is purified by recrystallization or chromatography to yield 2-aminopyrazine.

Note: This protocol is for a related precursor. The synthesis of this compound would involve the reaction of 2,6-dichloropyrazine with propylamine, likely under basic conditions to neutralize the HCl byproduct.

Comparative Biological Activity

Pyrazine derivatives exhibit a broad range of biological activities. This section compares the potential of this compound with other reported pyrazine analogs in key therapeutic areas.

Antimicrobial Activity

The antimicrobial potential of pyrazine derivatives is well-documented. The presence of a halogen, such as chlorine, on the pyrazine ring can significantly influence this activity.

A study on chloropyrazine-tethered pyrimidine derivatives demonstrated that compounds with electron-withdrawing groups on an attached phenyl ring are vital for improving antimicrobial activity. For instance, a derivative containing a 2",4"-dichlorophenyl ring showed potent antibacterial and antifungal activities with a Minimum Inhibitory Concentration (MIC) value of 45.37 µM.[7] Another study on N-alkylamino pyrazine derivatives showed that the length of the alkyl chain influences antimycobacterial activity, with heptylamino substitution showing promising results against Mycobacterium tuberculosis (MIC = 5-10 μM).[1]

Table 1: Comparative Antimicrobial Activity of Pyrazine Derivatives

Compound/Derivative ClassTarget Organism(s)Activity (MIC/IC50)Reference
Chloropyrazine-tethered pyrimidine (with 2",4"-dichlorophenyl)Bacteria and FungiMIC = 45.37 µM[7]
6-Heptylamino-N-phenylpyrazine-2-carboxamideMycobacterium tuberculosis H37RvMIC = 5-10 µM[1]
5-Chloro-N-(5-chloro-2-hydroxyphenyl)pyrazine-2-carboxamideM. tuberculosis, other mycobacteriaMIC = 1.56 µg/mL (M. tb)[8]
Aminoguanidine Hydrazone AnaloguesGram-positive bacteria (inc. MRSA)MIC from 7.8 µM[9]
Anticancer Activity

Numerous pyrazine derivatives have been investigated for their antiproliferative activity against various cancer cell lines.

For example, imidazo[1,2-a]pyrazine derivatives have been evaluated as CDK9 inhibitors, with some compounds showing potent cytotoxicity against cancer cell lines.[9] Another study on chloropyrazine-tethered pyrimidine derivatives found that a compound with a 2"-pyridinyl ring exhibited the most potent antiproliferative activity against the DU-145 prostate cancer cell line, with an IC50 value of 5 ± 1 µg/mL.[7]

The cytotoxic potential of this compound has not been extensively reported. However, related 2-amino-6-chloropurine derivatives have been synthesized and evaluated for their antiproliferative activity. One such derivative, 9-β-D-Arabinofuranosyl-2-chloro-6-(Nα-L-serinylamido)-purine, showed an IC50 of 16 μM against the U937 human acute myeloid leukemia cell line.[10] This suggests that the 2-chloro-6-amino scaffold can be a viable starting point for the development of anticancer agents.

Table 2: Comparative Anticancer Activity of Pyrazine and Related Derivatives

Compound/Derivative ClassCancer Cell LineActivity (IC50)Reference
Chloropyrazine-tethered pyrimidine (with 2"-pyridinyl)DU-145 (Prostate)5 ± 1 µg/mL[7]
Imidazo[1,2-a]pyrazine derivative (3c)Average of three cell lines6.66 µM[9]
9-β-D-Arabinofuranosyl-2-chloro-6-(Nα-L-serinylamido)-purineU937 (Leukemia)16 µM[10]
5-Chloro-N-phenylpyrazine-2-carboxamidesVarious mycobacterial strainsMIC = 1.56–6.25 µg/mL[8]

Structure-Activity Relationship (SAR) Insights

The biological activity of pyrazine derivatives is highly dependent on the nature and position of the substituents on the pyrazine ring.

SAR_Insights cluster_0 Pyrazine Core cluster_1 Substituent Effects Pyrazine Pyrazine Ring R1 Position 2: Chloro Group - Influences electronic properties - Potential for H-bonding - Affects lipophilicity Pyrazine->R1 Substitution at C2 R2 Position 6: Propylamino Group - Modulates solubility - Affects lipophilicity - Potential for H-bonding Pyrazine->R2 Substitution at C6

Figure 2: Key structural features influencing the activity of 2,6-disubstituted pyrazines.

  • Halogen Substitution: The presence of a chlorine atom at the 2-position, as in this compound, is a common feature in many biologically active pyrazines. The electronegativity of the chlorine atom can influence the overall electronic distribution of the pyrazine ring, potentially affecting its interaction with biological targets.

  • Amino Group and Alkyl Chain Length: The amino group at the 6-position provides a site for hydrogen bonding, which is often crucial for target engagement. The length and nature of the alkyl chain attached to the amino group can significantly impact the compound's lipophilicity and, consequently, its cell permeability and overall activity. Studies on N-alkyl betaines and N-alkyl-N,N-dimethylamine oxides have shown that antimicrobial activity generally increases with chain length up to a certain point, after which a "cutoff effect" is observed.[11] For N-alkylamino pyrazine derivatives, a heptyl chain was found to be optimal for antimycobacterial activity, suggesting that a propyl chain might confer a moderate level of activity.[1]

Conclusion

This compound represents a promising scaffold for further investigation in drug discovery. Based on the comparative analysis of related pyrazine derivatives, it is anticipated to exhibit a range of biological activities, particularly in the antimicrobial and anticancer realms. The synthetic accessibility of this compound, coupled with the potential for further structural modifications, makes it an attractive starting point for the development of novel therapeutic agents.

Future research should focus on the detailed biological evaluation of this compound to determine its specific activity profile and mechanism of action. Further optimization of the alkylamino chain and exploration of alternative substituents at the 2-position could lead to the discovery of more potent and selective drug candidates.

References

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A Spectroscopic Guide to Differentiating Pyrazine Isomers: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

In the realm of heterocyclic chemistry, the diazines—a class of aromatic compounds featuring a six-membered ring with two nitrogen atoms—present a fascinating case study in the subtle interplay between molecular structure and spectroscopic output. Among these, the isomers pyrazine (1,4-diazine), pyrimidine (1,3-diazine), and pyridazine (1,2-diazine) are of significant interest in fields ranging from medicinal chemistry to materials science. Their differentiation is crucial, as the positioning of the nitrogen atoms dramatically influences their electronic properties, reactivity, and biological activity. This guide provides a comprehensive spectroscopic comparison of these three isomers, offering researchers, scientists, and drug development professionals a practical framework for their identification and characterization, supported by experimental data and protocols.

The Structural Isomers: Pyrazine, Pyrimidine, and Pyridazine

The core difference among these isomers lies in the relative positions of the two nitrogen atoms within the aromatic ring. This seemingly minor structural variance leads to significant differences in symmetry, dipole moment, and electron distribution, which are the primary determinants of their unique spectroscopic fingerprints.

Caption: Molecular structures of pyrazine, pyrimidine, and pyridazine.

Pyrazine possesses the highest symmetry (D2h point group), with the nitrogen atoms in a para arrangement, resulting in a nonpolar molecule. Pyrimidine (C2v point group), with its meta-positioned nitrogens, has a significant dipole moment. Pyridazine (C2v point group), with adjacent ortho nitrogens, exhibits the largest dipole moment due to the proximity of the electronegative nitrogen atoms. These fundamental differences are the key to their spectroscopic differentiation.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Electronic Environment

NMR spectroscopy is arguably the most powerful tool for the routine differentiation of these isomers. The chemical shifts of both proton (¹H) and carbon-13 (¹³C) nuclei are exquisitely sensitive to the local electronic environment, which is directly influenced by the position of the nitrogen atoms.

¹H NMR Spectroscopy

The electronegative nitrogen atoms deshield the adjacent protons, causing them to resonate at a higher frequency (downfield). The degree of this deshielding provides a clear method for distinguishing the isomers.

CompoundProton(s)Chemical Shift (δ, ppm)Multiplicity
PyrazineH-2, H-3, H-5, H-6~8.6Singlet
PyrimidineH-2~9.2Singlet
H-4, H-6~8.7Doublet
H-5~7.4Triplet
PyridazineH-3, H-6~9.1Multiplet
H-4, H-5~7.7Multiplet

Note: Chemical shifts are approximate and can vary with solvent and concentration.

Causality Behind the Chemical Shifts:

  • Pyrazine: Due to its high symmetry, all four protons are chemically equivalent, resulting in a single sharp singlet in the ¹H NMR spectrum.[2]

  • Pyrimidine: The proton at the C-2 position, situated between two nitrogen atoms, is the most deshielded and appears furthest downfield. The protons at C-4 and C-6 are also significantly deshielded, while the proton at C-5 is the most shielded, appearing furthest upfield.[3]

  • Pyridazine: The protons adjacent to the nitrogen atoms (H-3 and H-6) are strongly deshielded. The adjacent nitrogen atoms create a significant electron-withdrawing effect, leading to the downfield shift of these protons.[4]

¹³C NMR Spectroscopy

Similar to ¹H NMR, the ¹³C chemical shifts are influenced by the proximity of the nitrogen atoms.

CompoundCarbon(s)Chemical Shift (δ, ppm)
PyrazineC-2, C-3, C-5, C-6~145
PyrimidineC-2~157
C-4, C-6~156
C-5~121
PyridazineC-3, C-6~150
C-4, C-5~126

Note: Chemical shifts are approximate and can vary with solvent and concentration.

Causality Behind the Chemical Shifts:

  • Pyrazine: The symmetry of the molecule results in a single signal for all four carbon atoms.

  • Pyrimidine: The carbon at C-2, flanked by two nitrogens, is the most deshielded. The C-4 and C-6 carbons are also significantly deshielded, while the C-5 carbon is the most shielded.

  • Pyridazine: The carbons directly bonded to the nitrogen atoms (C-3 and C-6) are the most deshielded.

Caption: A generalized workflow for vibrational spectroscopy analysis.

Experimental Protocol for Vibrational Spectroscopy

FTIR Spectroscopy:

  • Sample Preparation:

    • Solids: Prepare a KBr pellet by grinding a small amount of the sample with dry KBr and pressing it into a transparent disk. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent and allowing it to evaporate on an IR-transparent window (e.g., NaCl plates).

    • Liquids: Place a drop of the liquid between two IR-transparent windows.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment.

    • Place the sample in the spectrometer and record the sample spectrum. The final spectrum is the ratio of the sample spectrum to the background spectrum.

Raman Spectroscopy:

  • Sample Preparation:

    • Place a small amount of the solid or liquid sample in a glass vial or capillary tube.

  • Data Acquisition:

    • Focus the laser beam onto the sample.

    • Collect the scattered light and record the Raman spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Exploring Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within a molecule. The pyrazine isomers exhibit distinct absorption spectra due to differences in their molecular orbital energies. The two main types of transitions observed are π → π* and n → π*. [5]

Compound λmax (nm) for n → π* transition λmax (nm) for π → π* transition
Pyrazine ~320 ~260
Pyrimidine ~290 ~240

| Pyridazine | ~340 | ~250 |

Note: λmax values are approximate and can be influenced by the solvent.

Causality Behind the Absorption Maxima:

  • n → π transitions:* These transitions involve the excitation of a non-bonding electron from one of the nitrogen lone pairs to an antibonding π* orbital. They are typically weaker and occur at longer wavelengths (lower energy) compared to π → π* transitions. The energy of the n → π* transition is sensitive to the interaction between the nitrogen lone pairs. In pyridazine, the close proximity of the lone pairs leads to a splitting of their energy levels, resulting in a lower energy transition (longer λmax) compared to pyrazine and pyrimidine. [6]* π → π transitions:* These involve the excitation of an electron from a bonding π orbital to an antibonding π* orbital. These transitions are generally more intense and occur at shorter wavelengths (higher energy).

Solvent Effects (Solvatochromism):

A key experimental choice to aid in the assignment of these transitions is the use of solvents with different polarities.

  • n → π transitions* typically exhibit a blue shift (hypsochromic shift) in polar solvents. The lone pair electrons are stabilized by hydrogen bonding with the polar solvent, which increases the energy gap to the π* orbital.

  • π → π transitions* often show a red shift (bathochromic shift) in polar solvents, as the more polar excited state is stabilized to a greater extent than the ground state. [5]

Experimental Protocol for UV-Vis Spectroscopy
  • Sample Preparation:

    • Prepare a dilute solution of the isomer in a UV-transparent solvent (e.g., hexane, ethanol, water). The concentration should be adjusted to give a maximum absorbance between 0.5 and 1.5.

  • Instrument Setup:

    • Use a dual-beam UV-Vis spectrophotometer.

    • Fill a cuvette with the pure solvent to be used as a reference.

    • Fill a second cuvette with the sample solution.

  • Data Acquisition:

    • Place the reference and sample cuvettes in the spectrophotometer.

    • Record the absorption spectrum over the desired wavelength range (e.g., 200-400 nm).

  • Analysis:

    • Identify the wavelength of maximum absorbance (λmax) for each transition.

    • To confirm assignments, repeat the measurement in a solvent of different polarity and observe any shifts in λmax.

Conclusion

The spectroscopic differentiation of pyrazine, pyrimidine, and pyridazine is a clear demonstration of how subtle changes in molecular structure can have profound effects on a molecule's physical and chemical properties. By systematically applying a combination of NMR, vibrational, and UV-Vis spectroscopy, researchers can unambiguously identify these isomers. The key lies in understanding the causal relationship between the position of the nitrogen atoms and the resulting spectroscopic signatures: the symmetry in pyrazine, the distinct electronic environments in pyrimidine, and the influence of the adjacent nitrogens in pyridazine. This guide provides a foundational framework and practical protocols to aid scientists in this essential analytical task.

References

  • Breda, S., Reva, I. D., Lapinski, L., Nowak, M. J., & Fausto, R. (2006). Infrared spectra of pyrazine, pyrimidine and pyridazine in solid argon. Journal of Molecular Structure, 786(2-3), 193–206. [Link]

  • Katritzky, A. R., El-Gendy, B. E. M., Draghici, B., Fedoseyenko, D., Fadli, A., & Metais, E. (2010). 1H, 13C, and 15N NMR spectra of some pyridazine derivatives. Magnetic Resonance in Chemistry, 48(5), 397–402. [Link]

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  • Peral, F., & Acuña, A. U. (2003). A study by ultraviolet spectroscopy on the self-association of diazines in aqueous solution. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 59(5), 967–976. [Link]

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The Critical Role of Elemental Analysis in Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Elemental Analysis of 2-Chloro-6-propylaminopyrazine

For researchers, scientists, and professionals in drug development, the precise characterization of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of quality, safety, and efficacy. This compound, a halogenated nitrogen heterocycle, serves as a crucial building block in the synthesis of various pharmaceutical compounds.[1] Its purity and exact elemental composition are critical parameters that can influence downstream reactions, final product stability, and pharmacological activity. This guide provides a comprehensive comparison of analytical techniques for the elemental analysis of this compound, offering insights into the methodologies, supporting experimental data, and the rationale behind selecting the most appropriate technique.

Elemental analysis provides the fundamental percentage composition of a compound, which is essential for:

  • Structural Confirmation: Verifying the empirical formula of a newly synthesized compound.

  • Purity Assessment: Identifying the presence of inorganic impurities or residual catalysts.

  • Stoichiometric Calculations: Ensuring accurate measurements for subsequent synthetic steps.

  • Regulatory Compliance: Meeting the stringent requirements of pharmacopeias and regulatory bodies like the FDA and EMA for drug substance characterization.[2][3]

For this compound (C₇H₁₀ClN₃), the theoretical elemental composition is:

  • Carbon (C): 49.00%

  • Hydrogen (H): 5.87%

  • Chlorine (Cl): 20.66%

  • Nitrogen (N): 24.48%

This guide will focus on two primary, highly reliable methods for the determination of these elements: Combustion Analysis for C, H, and N, and Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) for the accurate determination of Chlorine. A brief comparison with X-ray Fluorescence (XRF) as a screening tool will also be discussed.

Method 1: Combustion Analysis for Carbon, Hydrogen, and Nitrogen (CHN Analysis)

Combustion analysis is a robust and widely used technique for determining the elemental composition of organic compounds.[4] The method involves the complete combustion of a small, precisely weighed sample in a high-oxygen environment. The resulting combustion gases are then passed through a series of detectors to quantify the amounts of carbon dioxide, water, and nitrogen gas produced.

The Causality Behind the Experimental Choices

The core principle of modern CHN analyzers is based on the Dumas method. The choice of high temperature and an oxygen-rich atmosphere ensures the complete conversion of the sample to its elemental oxides (CO₂, H₂O) and diatomic nitrogen (N₂).[4] Heterocyclic nitrogen compounds can sometimes be challenging to combust fully; therefore, modern analyzers employ specific catalysts and furnace conditions to ensure complete conversion.[5]

Experimental Workflow for CHN Analysis

Caption: Workflow for CHN Combustion Analysis.

Detailed Experimental Protocol
  • Sample Preparation: A small amount of the this compound sample (typically 1-3 mg) is accurately weighed into a tin or silver capsule.

  • Instrument Calibration: The CHN analyzer is calibrated using a certified organic standard with a known elemental composition (e.g., Acetanilide).

  • Combustion: The encapsulated sample is introduced into a high-temperature combustion furnace (around 950°C) with a constant flow of pure oxygen. This process rapidly converts carbon to CO₂, hydrogen to H₂O, and nitrogen to N₂ and its oxides (NOx).

  • Reduction and Separation: The combustion gases are then passed through a reduction tube (often containing copper) to convert any nitrogen oxides back to N₂. The mixture of CO₂, H₂O, and N₂ is then passed through a chromatographic column to separate the individual gases.

  • Detection: A thermal conductivity detector (TCD) measures the concentration of each gas as it elutes from the column. The detector's response is proportional to the concentration of the respective element.

  • Data Analysis: The instrument's software integrates the detector signals and, based on the initial sample weight and calibration, calculates the percentage of C, H, and N in the original sample.

Method 2: Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) for Chlorine Analysis

While combustion analysis can be adapted for halogens, ICP-MS offers superior sensitivity and is the preferred method for trace and percentage-level determination of elemental impurities in the pharmaceutical industry.[2][6] For accurate chlorine determination in an organic matrix like this compound, a sample digestion step is typically required to convert the covalently bonded chlorine into an ionic form suitable for introduction into the plasma.

The Causality Behind the Experimental Choices

ICP-MS utilizes a high-temperature argon plasma (6,000-10,000 K) to desolvate, atomize, and ionize the elements in the sample. The resulting ions are then separated by a mass spectrometer based on their mass-to-charge ratio. The high ionization potential of chlorine can make its analysis challenging, but modern ICP-MS instruments with features like collision/reaction cells can mitigate interferences and improve sensitivity.[7] A microwave-assisted acid digestion is chosen for sample preparation to ensure the complete breakdown of the organic molecule in a closed system, preventing the loss of volatile chlorine species.

Experimental Workflow for Chlorine Analysis by ICP-MS

Caption: Workflow for Chlorine Analysis using ICP-MS.

Detailed Experimental Protocol
  • Sample Preparation (Microwave Digestion): A precisely weighed amount of this compound (e.g., 50-100 mg) is placed in a clean, high-pressure microwave digestion vessel. A suitable volume of concentrated nitric acid is added.

  • Digestion Program: The vessel is sealed and subjected to a programmed heating cycle in a microwave digestion system. The combination of heat and pressure completely oxidizes the organic matrix, leaving the chlorine as chloride ions in the acidic solution.

  • Dilution: After cooling, the digest is carefully diluted to a known volume with deionized water. This solution may require further dilution to bring the chlorine concentration within the linear range of the instrument's calibration.

  • Instrument Calibration: The ICP-MS is calibrated using a series of certified chloride standard solutions of known concentrations.

  • Analysis: The diluted sample solution is introduced into the ICP-MS. The argon plasma ionizes the chlorine atoms, and the mass spectrometer detects the ³⁵Cl and ³⁷Cl isotopes.

  • Data Analysis: The instrument software quantifies the chlorine concentration in the sample solution based on the calibration curve. This value is then used to calculate the percentage of chlorine in the original solid sample.

Comparison of Analytical Techniques

The choice of analytical technique depends on the specific requirements of the analysis, such as the desired accuracy, sensitivity, sample throughput, and available instrumentation.

FeatureCombustion Analysis (CHN)ICP-MS (for Chlorine)X-ray Fluorescence (XRF)
Elements Determined C, H, N (can be configured for S, Cl)Most elements, excellent for ClElements heavier than Sodium (Na)
Principle Combustion and detection of gaseous productsPlasma ionization and mass spectrometryX-ray excitation and fluorescence detection
Sample Preparation Minimal (weighing into a capsule)Extensive (acid digestion)Minimal to none
Accuracy High (typically ±0.3% absolute)Very High (can be better than ±0.1%)Moderate (matrix effects can be significant)
Precision HighVery HighModerate
Limit of Detection Percent levelsParts per billion (ppb) to percent levelsParts per million (ppm) to percent levels
Sample Throughput HighModerate (digestion is time-consuming)Very High
Destructive? YesYesNo
Typical Application Primary elemental compositionTrace elemental impurities and accurate halogen determinationRapid screening and material identification

Supporting Experimental Data (Hypothetical)

For a batch of this compound, the following results were obtained:

ElementTheoretical %Combustion Analysis %ICP-MS %
Carbon 49.0048.85 ± 0.15N/A
Hydrogen 5.875.95 ± 0.10N/A
Nitrogen 24.4824.35 ± 0.20N/A
Chlorine 20.66(Less common method)20.58 ± 0.05

The data indicates that both techniques provide results in good agreement with the theoretical values, demonstrating their suitability for the elemental analysis of this compound. The higher precision of ICP-MS for chlorine analysis is noteworthy.

Conclusion and Recommendations

For the comprehensive elemental analysis of this compound, a combination of techniques is recommended for optimal accuracy and efficiency.

  • Combustion Analysis is the gold standard for the rapid, accurate, and precise determination of Carbon, Hydrogen, and Nitrogen . Its high throughput and reliability make it ideal for routine quality control.[8]

  • ICP-MS is the superior method for the quantification of Chlorine . Despite the more involved sample preparation, its high sensitivity and precision are invaluable, especially when low-level impurities are also a concern.[9][10]

  • X-ray Fluorescence (XRF) can be employed as a preliminary, non-destructive screening tool to quickly confirm the presence of chlorine and other heavier elements, but it is not recommended for precise quantitative analysis of the primary elemental composition in this context due to matrix effects and lower sensitivity for lighter elements.[11][12]

By leveraging the strengths of these complementary techniques, researchers and drug development professionals can ensure the highest level of confidence in the elemental composition of this compound, thereby safeguarding the quality and integrity of their research and manufacturing processes. The validation of these analytical methods according to ICH Q2(R1) guidelines is a critical step for their application in a regulated pharmaceutical environment.[13]

References

  • Thermo Fisher Scientific. Sensitive determination of halogens using triple quadrupole inductivity coupled plasma mass spectrometry (ICP-MS).
  • Royal Society of Chemistry. Determination of halogens in organic compounds by high resolution inductively coupled plasma mass spectrometry (HR-ICP-MS).
  • American Laboratory. Validation of Metal Impurities in Drug Products.
  • ResearchGate. Can XRF analysis be used for identifying organic compounds (example: hydrocarbons) in a sample?.
  • ResearchGate. Determination of halogens in organic compounds by high resolution inductively coupled plasma mass spectrometry (HR-ICP-MS) | Request PDF.
  • PubMed. High temperature liquid chromatography hyphenated with ESI-MS and ICP-MS detection for the structural characterization and quantification of halogen containing drug metabolites.
  • Pharmaceutical Technology. Approaching Elemental Impurity Analysis.
  • Thermo Fisher Scientific. Poster note: Sensitive and interference free analysis of halogens using triple quadrupole ICP-MS.
  • International Journal of Applied Pharmaceutics. DEVELOPMENT AND VALIDATION OF ANALYTICAL METHOD FOR SIMULTANEOUS QUANTITATIVE DETERMINATION OF ELEMENTAL IMPURITIES AS PER ICH Q.
  • UFAG Laboratorien AG. Elemental analysis and heavy metals for the pharmaceutical sector.
  • PE Polska. The Elemental Analysis of Various Classes of Chemical Compunds Using CHN.
  • Wikipedia. X-ray fluorescence.
  • Wikipedia. Combustion analysis.
  • Journal of Analytical Chemistry.
  • ACS Publications. Analysis of the Structural Diversity, Substitution Patterns, and Frequency of Nitrogen Heterocycles among U.S. FDA Approved Pharmaceuticals. Journal of Medicinal Chemistry.
  • Sigma-Aldrich.

Sources

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